Chloro(p-cymene)N-(p-toluenesu
Description
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Properties
IUPAC Name |
[(1R,2R)-2-aminocyclohexyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N2O2S.C10H14.ClH.Ru/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14;1-8(2)10-6-4-9(3)5-7-10;;/h6-9,12-13H,2-5,14H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t12-,13-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAHIDXLXBJEEB-GPWCTTBFSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C2CCCCC2N.Cl[Ru+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H]2CCCC[C@H]2N.Cl[Ru+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN2O2RuS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular Structure & Application Guide: Chloro(p-cymene)[N-(p-toluenesulfonyl)] Ruthenium(II) Complexes
Executive Summary
This technical guide details the structural anatomy, mechanistic action, and synthesis of Chloro(
Part 1: Structural Anatomy & Electronic Properties
The complex adopts a classic "Piano Stool" (pseudo-octahedral) geometry.[1] The ruthenium(II) center is coordinated by an
Coordination Sphere
-
The "Seat" (
-p-cymene): The aromatic ring coordinates to the Ru(II) center through all six carbons ( -hapticity). This ligand stabilizes the low-oxidation state metal and sterically modulates the active site. -
The "Legs" (Chiral Ligand & Halide):
-
Chloride (Cl): A labile ligand that is displaced during the activation cycle to form the active 16-electron species.
-
TsDPEN Ligand: The
-tosyl-1,2-diphenylethylenediamine acts as a bidentate chelate. Crucially, it coordinates via:-
Amine Nitrogen (
): Provides a proton for the bifunctional mechanism. -
Sulfonamidate Nitrogen (
): Acts as an anionic donor after deprotonation, stabilizing the metal center electronically.
-
-
Stereochemical Configuration
The chirality of the complex is dictated by the carbon backbone of the diamine ligand (e.g.,
Crystallographic Metrics (Representative)
The following table summarizes typical bond lengths and angles derived from X-ray diffraction studies of Ru(II)-arene-diamine complexes.
| Parameter | Atoms Involved | Typical Value (Å / °) | Structural Significance |
| Bond Length | Ru — | 1.65 – 1.70 Å | Strong |
| Bond Length | Ru — Cl | 2.40 – 2.42 Å | Labile bond; precursor to hydride formation. |
| Bond Length | Ru — N (Amine) | 2.10 – 2.15 Å | |
| Bond Length | Ru — N (Amido) | 2.05 – 2.09 Å | Shorter due to anionic character ( |
| Bond Angle | N — Ru — N | 75° – 80° | Bite angle of the diamine chelate. |
| Bond Angle | Cl — Ru — N | 85° – 90° | Distorted octahedral geometry. |
Part 2: Mechanistic Action (Metal-Ligand Bifunctional Catalysis)
Unlike traditional hydrogenation where the metal binds the substrate directly (inner-sphere), this complex operates via an outer-sphere mechanism . The substrate does not bind to the metal; instead, it interacts with the enzyme-like "NH–RuH" pocket.
The Catalytic Cycle
-
Pre-catalyst Activation: Treatment with base (e.g., KOH) eliminates HCl, forming a neutral, violet 16-electron Ru-amido species.
-
Dehydrogenation (Hydride Formation): The 16e- species abstracts a hydride from the hydrogen donor (isopropanol or formate), forming the yellow 18-electron Ru-hydride-amine species.
-
Asymmetric Transfer: The ketone substrate associates with the complex via hydrogen bonding. The Ru-H hydride attacks the carbonyl carbon while the N-H proton attacks the oxygen simultaneously.
-
Product Release: The chiral alcohol is released, regenerating the 16e- amido species.
Mechanism Diagram
Caption: The catalytic cycle alternates between a 16-electron amido species and an 18-electron hydride species, utilizing a concerted proton/hydride transfer.
Part 3: Synthesis & Characterization Protocol
Objective: Synthesis of RuCl(p-cymene)[(S,S)-TsDPEN] from the Ruthenium dimer precursor.
Reagents & Materials
-
Precursor:
(Dichloro(p-cymene)ruthenium(II) dimer).[1] -
Ligand:
-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). -
Base: Triethylamine (
) or KOH. -
Solvent: Anhydrous Isopropanol (IPA) or Dichloromethane (DCM).
Step-by-Step Methodology
-
Inert Atmosphere Setup:
-
Flame-dry a Schlenk flask and cycle 3x with Nitrogen/Argon. Reason: The 16e- intermediate is air-sensitive; the 18e- chloride complex is relatively stable but synthesis is best performed under inert conditions to prevent oxidation.
-
-
Stoichiometric Mixing:
-
Add
(0.5 eq) and TsDPEN (1.0 eq) to the flask. -
Suspend in anhydrous Isopropanol (0.1 M concentration relative to Ru).
-
-
Heating & Complexation:
-
Heat the mixture to 80°C for 1 hour.
-
Observation: The red/brown suspension of the dimer will dissolve and turn into an orange solution.
-
Note: If isolating the catalyst, no base is added yet. If generating in situ for immediate reaction, add KOH (1-2 eq) now.
-
-
Isolation (for Pre-catalyst storage):
-
Concentrate the solution under reduced pressure.
-
Recrystallize from DCM/Hexane or Methanol/Ether.
-
Filter the orange crystals and dry in vacuo.
-
-
Validation (Self-Check):
-
1H NMR (
): Look for the disappearance of the free ligand N-H signals and the shift of the p-cymene methyl protons. -
Visual: Distinct color shift from the dark red dimer to bright orange (chloride form) or deep violet (amido form if base treated).
-
Synthesis Workflow Diagram
Caption: Linear workflow for the synthesis of the 18-electron pre-catalyst.
Part 4: Applications in Drug Development[2]
The RuCl(p-cymene)(TsDPEN) complex is a "privileged catalyst" in pharmaceutical chemistry due to its ability to generate chiral centers in a predictable manner.
Key Reaction Classes
-
Asymmetric Transfer Hydrogenation (ATH): Reduction of prochiral ketones to chiral alcohols (e.g., reduction of acetophenone derivatives).
-
Dynamic Kinetic Resolution (DKR): Coupled with racemization, this allows for the conversion of racemic starting materials into a single enantiomer of the product (100% theoretical yield).
Case Study: Synthesis of Fluoxetine (Prozac) Intermediates
The catalyst is used to reduce 3-chloropropiophenone to (S)-3-chloro-1-phenylpropan-1-ol, a direct precursor to chiral antidepressants.
| Substrate | Catalyst Load (S/C) | H-Source | Yield | ee (%) |
| Acetophenone | 200 - 1000 | HCOONa / | >95% | 97% (S) |
| 100 - 500 | HCOOH / | >90% | 95% (S) | |
| Benzil (Diketone) | 200 | iPrOH | 92% | >99% (dl) |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][3][4][5][6] Accounts of Chemical Research.
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research.
-
Haaf, K. et al. (2022).[7] Crystal Structures of Half-Sandwich Ru(II) Complexes. MDPI Crystals.
-
Sigma-Aldrich. (2024). Product Specification: RuCl(p-cymene)[(R,R)-Ts-DPEN].
Sources
- 1. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]
- 2. kanto.co.jp [kanto.co.jp]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 6. (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II) | 192139-90-5 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Mechanism of Action: RuCl(p-cymene)[(S,S)-TsDPEN] in Asymmetric Transfer Hydrogenation (ATH)
[1][2]
Executive Summary & Structural Anatomy
The ruthenium(II) complex RuCl(p-cymene)[(S,S)-TsDPEN] (often referred to as the Noyori-Ikariya catalyst) represents the gold standard in Asymmetric Transfer Hydrogenation (ATH) . Unlike traditional hydrogenation which requires high-pressure H₂ gas and inner-sphere coordination, this catalyst operates via a metal-ligand bifunctional mechanism . This allows for the reduction of prochiral ketones and imines to chiral alcohols and amines with high enantioselectivity (often >95% ee) under mild conditions, making it a critical tool in the synthesis of pharmaceutical intermediates.
Structural Components and Functions
The catalyst's efficiency relies on the synergy between its three core components:
| Component | Functionality | Mechanistic Role |
| Ruthenium (Ru) | Central Metal (d⁶) | Acts as the hydride carrier.[1] Cycles between 16e⁻ (unsaturated) and 18e⁻ (saturated) states. |
| p-Cymene | Stabilizes the Ru(II) center and provides steric bulk. Crucially, it engages in CH/ | |
| TsDPEN | Chiral Ligand | N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine .[2][3] The sulfonyl group acidifies the N-H proton, facilitating its release. The chiral backbone (S,S or R,R) dictates the stereochemical outcome. |
Mechanism of Action: The Metal-Ligand Bifunctional Cycle
The catalytic cycle is distinct because the substrate never binds directly to the metal center . Instead, the reaction occurs in the "outer sphere," mediated by simultaneous transfer of a hydride from Ruthenium and a proton from the amine nitrogen.[4]
Phase 1: Catalyst Activation (Pre-catalyst to Active Species)
The commercial precursor is the 18-electron complex RuCl(p-cymene)(TsDPEN) . It is catalytically inactive until "activated" by a base.
-
Elimination: Treatment with a base (e.g., KOH or Triethylamine) removes the chloride ligand (as HCl).
-
Formation of 16e⁻ Species: This generates the purple, unsaturated 16-electron Ru-amido species . This is the true active catalyst that enters the cycle.
Phase 2: Hydrogen Uptake
The 16e⁻ Ru-amido species reacts with a hydrogen donor (typically isopropanol or formic acid).
-
Concerted Addition: A hydride (H⁻) is transferred to the Ru center, and a proton (H⁺) is transferred to the amido nitrogen.
-
Result: Formation of the yellow, 18-electron Ru-hydride-amine species . (If isopropanol is the donor, acetone is released as a byproduct).
Phase 3: Enantio-Determining Step (The 6-Membered Transition State)
This is the critical step for stereocontrol. The 18e⁻ Ru-hydride-amine species approaches the ketone substrate.[4][5]
-
Alignment: The ketone C=O bond aligns with the Ru-H and N-H bonds.
-
CH/
Interaction: The aromatic ring of the substrate stacks against the p-cymene ligand. This non-covalent interaction restricts the approach of the substrate to a single face (Re-face or Si-face), determining the enantiomer formed. -
Concerted Transfer: In a concerted pericyclic process, Ru delivers H⁻ to the carbonyl carbon, and N delivers H⁺ to the carbonyl oxygen. This proceeds via a six-membered cyclic transition state .[2][4]
Phase 4: Product Release
The ketone is converted into a chiral alcohol.[4][5] The alcohol molecule, now weakly hydrogen-bonded, dissociates from the catalyst. This regenerates the 16e⁻ Ru-amido species, completing the cycle.
Mechanistic Visualization
Caption: The Metal-Ligand Bifunctional Cycle showing the oscillation between 16e- Amido and 18e- Hydride species.
Experimental Protocol: ATH of Acetophenone
Objective: Enantioselective reduction of acetophenone to (S)-1-phenylethanol using RuCl(p-cymene)[(S,S)-TsDPEN].
Reagents & Materials[2][5][7][8][9][10][11][12][13][14]
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol% relative to substrate).
-
Substrate: Acetophenone (1.0 equiv).
-
Hydrogen Donor: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).
-
Solvent: Dichloromethane (DCM) or reaction can be run neat in the FA/TEA mixture.
Step-by-Step Workflow
-
Catalyst Preparation (In-situ or Pre-formed):
-
Pre-formed (Recommended): Weigh RuCl(p-cymene)[(S,S)-TsDPEN] (6.4 mg, 0.01 mmol) into a Schlenk flask.
-
In-situ: Weigh [RuCl₂(p-cymene)]₂ dimer (3.1 mg) and (S,S)-TsDPEN (3.7 mg) into the flask. Add 2 mL solvent and stir for 15 min at 40°C to complex.
-
-
Reaction Setup:
-
Purge the flask with Nitrogen (N₂) to remove oxygen (Ru-hydrides are air-sensitive).
-
Add the hydrogen donor: 1.0 mL of Formic Acid/TEA (5:2) azeotrope.[2]
-
Add the substrate: Acetophenone (117 µL, 1.0 mmol).
-
-
Execution:
-
Stir the mixture at Room Temperature (25°C) .
-
Monitor reaction progress via TLC or GC. (Typically complete in 2–12 hours depending on scale and S/C ratio).
-
Note: CO₂ gas will evolve. Ensure the system is open to a bubbler or has a vent needle.
-
-
Workup & Purification:
-
Quench by adding water (5 mL).
-
Extract with Ethyl Acetate (3 x 5 mL).
-
Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and Brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify via flash column chromatography (Hexanes/EtOAc 90:10).
-
-
Analysis:
-
Determine conversion via ¹H NMR.
-
Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Experimental Logic Diagram
Caption: Standard workflow for ATH using Ru-TsDPEN in Formic Acid/TEA media.
Troubleshooting & Optimization
-
Low Conversion:
-
Cause: Catalyst poisoning by Oxygen. Fix: Ensure rigorous degassing of solvents and reagents.
-
Cause: Reversible reaction (if using Isopropanol). Fix: Switch to Formic Acid/TEA (irreversible due to CO₂ loss) or remove acetone continuously.
-
-
Low Enantioselectivity:
-
Cause: High temperature.[6] Fix: Lower temperature to 0°C or RT. The
between enantiomeric transition states is favored at lower T. -
Cause: Wrong solvent. Fix: Aprotic solvents (DCM, DMF) often yield higher ee than alcohols when using FA/TEA.
-
-
Substrate Scope:
-
Works best for Aryl-Alkyl ketones .
-
Dialkyl ketones often show lower selectivity due to poor steric differentiation between groups.
-
Ortho-substituents on the aryl ring can sterically hinder the CH/
interaction, requiring higher catalyst loading.
-
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][4][7][8] Accounts of Chemical Research, 30(2), 97–102. Link
-
Haack, K. J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The Catalyst Precursor, Catalyst, and Intermediate in the Ru(II)-Promoted Asymmetric Hydrogen Transfer between Alcohols and Ketones. Angewandte Chemie International Edition, 36(3), 285–288. Link
-
Dub, P. A., & Gordon, J. C. (2016). The role of the metal-ligand bifunctional effect in the hydrogenation of polar bonds. Nature Reviews Chemistry, 1, 0039. Link
-
Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[9][2][8] Journal of the American Chemical Society, 118(10), 2521–2522. Link
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. researchgate.net [researchgate.net]
- 3. The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor [scirp.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. webofproceedings.org [webofproceedings.org]
- 7. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kanto.co.jp [kanto.co.jp]
- 9. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
The Organometallic Paradigm: Electronic Tuning via Sulfonamide Ligands
As a Senior Application Scientist, I approach the design of metallodrugs and organometallic catalysts not merely as a synthetic exercise, but as the engineering of a molecular machine. The ruthenium(II) arene "piano-stool" complexes—specifically those utilizing a p-cymene canopy and sulfonamide-based chelating ligands—represent a masterclass in structural tuning.
This technical guide deconstructs the electronic properties of ruthenium p-cymene sulfonamide ligands, exploring how rational modifications to the ligand architecture dictate catalytic efficiency in transfer hydrogenation and govern their potency as targeted anticancer agents.
The core architecture of[(η⁶-p-cymene)Ru(N,N'-sulfonamide)Cl] complexes relies on the synergistic interplay between the hydrophobic p-cymene ring and the bidentate sulfonamide ligand. While the p-cymene moiety provides steric protection and facilitates cellular membrane permeation, the sulfonamide ligand acts as the electronic control dial for the ruthenium center.
Inductive Effects and the Decarboxylation Barrier
In transfer hydrogenation reactions (such as the reduction of NAD⁺ to NADH using formate as a hydride source), the rate-limiting step is the decarboxylation of the coordinated formate to generate the active Ru-hydride species[1]. The electronic nature of the sulfonamide substituent directly dictates the activation energy of this step.
By introducing strongly electron-withdrawing groups (EWGs) to the sulfonamide (e.g., replacing a toluene group with a trifluoromethyl group), electron density is pulled away from the Ru(II) center. This increased electrophilicity at the metal stabilizes the transition state during formate decarboxylation. Consequently, the computed energy barriers for CO₂ release follow the order of ligand electron-withdrawal: MsEn (methylene, highest barrier) > TsEn (toluene) > TfEn (trifluoromethyl, lowest barrier)[1].
Quantitative Data Synthesis: Catalytic & Cytotoxic Metrics
The structural modularity of these complexes allows for precise structure-activity relationship (SAR) mapping. Table 1 summarizes the impact of ligand electronic and steric variations on catalytic Turnover Frequency (TOF) and in vitro cytotoxicity.
Table 1: Electronic and Steric Effects on Ru(II) Arene Complex Efficacy
| Complex | Arene Canopy | Chelating Ligand | TOF (h⁻¹) | IC₅₀ (μM, A2780 Cells) | Key Electronic/Steric Feature | Ref |
| 1 | p-cymene | MsEn | Lowest | N/A | Weakest electron withdrawal | [1] |
| 2 | p-cymene | TsEn | 1.58 | N/A | Moderate electron withdrawal | [1] |
| 3 | benzene | TfEn | 10.4 | N/A | Strongest electron withdrawal (-CF₃) | [1] |
| 4 | p-cymene | TsEn(Bz,H) | 7.7 | 1.0 ± 0.1 | Optimal steric tuning via benzyl group | [2] |
| 5 | p-cymene | TsEn(Naph,H) | High | ~31.0 | High steric bulk (naphthyl) limits cellular uptake | [2] |
Note: TOF values for NAD⁺ reduction are highly dependent on the arene system, decreasing in the order: benzene > biphenyl > p-cymene > hexamethylbenzene[1].
Mechanistic Pathway: Catalysis and Apoptosis
The translational value of these Ru(II) complexes lies in their dual-action mechanism. Beyond forming covalent adducts with DNA, these complexes act as intracellular transfer hydrogenation catalysts. By regioselectively reducing NAD⁺ to 1,4-NADH, they induce a severe redox imbalance within the cancer cell[2]. Co-administration of the Ru(II) complex with sodium formate (2 mM) has been shown to increase antiproliferative potency towards A2780 ovarian cancer cells by up to 36%, proving that catalytic turnover is directly linked to metabolic disruption and apoptosis[2].
Figure 1: Ru(II) p-cymene sulfonamide catalytic transfer hydrogenation and apoptotic workflow.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, where the causality of each chemical choice is explicitly defined.
Protocol 1: Synthesis of [(η⁶-p-cymene)Ru(TsEn)Cl] Precatalyst
Step 1: Dimer Cleavage
-
Action: Suspend 1.0 eq of[Ru(p-cymene)Cl₂]₂ dimer in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: The dimeric precursor must be cleaved to form the mononuclear active species. DCM provides a non-coordinating, aprotic environment that prevents premature solvolysis of the chloride ligands, ensuring the metal center remains fully available for the incoming chelator.
Step 2: Ligand Coordination & Deprotonation
-
Action: Add 2.1 eq of N-(2-aminoethyl)-4-toluenesulfonamide (TsEn) followed by 2.2 eq of triethylamine (TEA). Stir at room temperature for 12 hours.
-
Causality: The sulfonamide proton is weakly acidic. TEA acts as a proton scavenger, deprotonating the sulfonamide nitrogen. This drives the thermodynamic formation of the stable N,N'-bidentate chelate ring, locking the complex into its pseudo-octahedral geometry.
Step 3: Isolation and Spectroscopic Validation
-
Action: Concentrate the solvent in vacuo, precipitate with diethyl ether, and filter. Validate the structure via ¹H NMR (DMSO-d₆).
-
Causality: The complete disappearance of the sulfonamide N-H proton signal in the ¹H NMR spectrum serves as an immediate, self-validating checkpoint confirming successful N-coordination to the Ru(II) center.
Protocol 2: Regioselective NAD⁺ Reduction Assay
Step 1: Pre-equilibration of the Precatalyst
-
Action: Dissolve the [(η⁶-p-cymene)Ru(TsEn)Cl] complex in a D₂O/formate buffer adjusted to pH* 7.2.
-
Causality: The chloride ligand is labile in aqueous media. Pre-equilibration allows for controlled aquation to the[(η⁶-p-cymene)Ru(TsEn)(H₂O)]⁺ intermediate. Maintaining pH* 7.2 is critical; it ensures the formate remains deprotonated (active for coordination) while preventing the alkaline degradation of the NAD⁺ cofactor[1].
Step 2: Initiation via Hydride Source
-
Action: Introduce sodium formate (140 mM) to the reaction vessel.
-
Causality: Formate displaces the aqua ligand. The subsequent decarboxylation is the rate-limiting step. High formate concentrations push the equilibrium forward, maximizing the TOF[2].
Step 3: Kinetic Monitoring
-
Action: Add NAD⁺ and monitor the reaction spectrophotometrically at 340 nm.
-
Causality: The Ru-hydride selectively transfers the hydride to the C4 position of the nicotinamide ring. Because 1,4-NADH absorbs strongly at 340 nm (while NAD⁺ does not), this provides a self-validating, real-time readout of catalytic efficacy and regioselectivity[2].
Conclusion
The electronic properties of ruthenium p-cymene sulfonamide ligands offer a highly tunable platform for both homogeneous catalysis and targeted oncology. By understanding the causality between ligand electron-withdrawal, decarboxylation barriers, and intracellular redox disruption, researchers can rationally design next-generation metallodrugs that bypass traditional platinum-resistance pathways.
References
-
Title : Effect of sulfonamidoethylenediamine substituents in RuII arene anticancer catalysts on transfer hydrogenation of coenzyme NAD+ by formate - PubMed Source : nih.gov URL :[Link]
-
Title : Improved Catalytic Activity of Ruthenium-Arene Complexes in the Reduction of NAD(+) | Request PDF - ResearchGate Source : researchgate.net URL :[Link]
Sources
Stability & Handling of Chloro(p-cymene)(TsDPEN)Ru(II) Catalysts
Technical Guide for Process Chemists & Researchers
Executive Summary
Chloro(p-cymene)[N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (commonly abbreviated as RuCl(p-cymene)(TsDPEN) ) represents a gold standard in Asymmetric Transfer Hydrogenation (ATH). Its utility in drug development hinges on its ability to reduce prochiral ketones and imines with high enantioselectivity.
However, a critical dichotomy exists in its stability profile:
-
The Precursor (18-electron species): Is kinetically stable in air and can be weighed on open benches.
-
The Active Catalyst (16-electron species): Generated in situ upon base treatment, this species is highly sensitive to oxidative degradation.
This guide delineates the mechanistic boundaries of this stability, providing evidence-based protocols to maximize catalyst turnover numbers (TON) and reproducibility.
Structural & Mechanistic Basis of Stability
The stability of this catalyst is governed by the "18-electron rule" of organometallic chemistry. Understanding the transition between the Precursor and the Active Catalyst is essential for proper handling.
The Precursor (Shelf-Stable)
The commercially available form is a neutral, 18-electron complex:
-
Coordination Sphere: Saturated. The Ruthenium center is coordinated by the arene (6e⁻), the TsDPEN ligand (4e⁻), and the Chloride (2e⁻).
-
Air Stability: The saturated coordination sphere prevents the rapid binding of dioxygen (
). Consequently, the solid is stable in air for months if stored cold ( ) and dry.
The Active Species (Air-Sensitive)
To function, the catalyst must be activated by a base (e.g.,
-
Coordination Sphere: Unsaturated.
-
Reactivity: This species possesses a vacant coordination site intended for the hydrogen donor (e.g., isopropanol or formate). However, in the presence of air,
competes for this site, leading to irreversible oxidation and formation of catalytically inactive Ru-oxo species.
Visualization of the Activation & Degradation Pathway
Figure 1: The transition from the stable 18-electron precursor to the sensitive 16-electron active species. Note that air exposure is critical only after base activation.
Stability Profile Analysis
Solid State Stability
| Parameter | Condition | Stability Outcome |
| Atmosphere | Ambient Air | High. Can be weighed/dispensed without a glovebox. |
| Temperature | Room Temp ( | Moderate. Stable for weeks; prolonged exposure may cause slow darkening. |
| Temperature | Refrigerated ( | Excellent. Stable for >12 months. |
| Light | Ambient Light | Moderate. Store in amber vials to prevent slow photolytic arene loss. |
Solution State Stability
| Solvent System | Condition | Stability Outcome |
| Dichloromethane (DCM) | No Base | Good. Stable for hours/days. |
| Methanol/Isopropanol | No Base | Good. Slow solvolysis possible over days. |
| Any Solvent | With Base | Poor. The 16e⁻ species forms immediately. Solution must be degassed. |
| Water (Micelles) | With Surfactant | Anomalous. Surfactant micelles can shield the active species, allowing some "on-water" reactions in air. |
Experimental Protocols
Standard Handling (Inert Atmosphere)
Best for: High-value substrates, kinetic studies, or long reaction times.
-
Preparation: Weigh the Ru-TsDPEN precursor in air.
-
Vessel: Transfer to a Schlenk flask or a vial with a septum cap.
-
Degassing: Evacuate and backfill with Nitrogen/Argon (
). -
Solvent: Add degassed solvent (e.g., DCM, IPA).
-
Activation:
-
Add the azeotropic mixture (e.g.,
5:2). -
Note: The solution will typically shift color (often orange to deep red/purple) upon formation of the active amide species.
-
-
Reaction: Add the substrate (ketone/imine) via syringe.
"Open-Air" Handling (Rapid Screening)
Best for: Robust substrates, industrial process screening, aqueous micellar conditions.
While the active species is sensitive, the rate of hydrogen transfer often exceeds the rate of oxidative decomposition in high-concentration scenarios.
-
Solvent: Use reagent-grade isopropanol or water (if using surfactants like TPGS-750-M).
-
Base: Add KOH or
immediately before the substrate. -
Speed: Once the base is added, do not pause . Add the substrate immediately to engage the catalyst in the catalytic cycle (forming the transiently stable Ru-Hydride) rather than leaving the 16e⁻ species exposed to air.
-
Limitation: This method is not recommended for slow reactions (>12 hours) as catalyst death will eventually stall conversion.
Troubleshooting & Quality Control
Visual Indicators of Degradation
-
Pristine Precursor: Bright orange/yellow powder.
-
Active Catalyst: Deep red or purple solution (depending on solvent).
-
Degraded Species: Brown/Black precipitate or a "muddy" green solution indicates formation of Ru-oxides or inactive clusters.
Reactivation of Aged Catalyst
If the precursor has darkened (partial decomposition):
-
Dissolve in DCM.
-
Filter through a short pad of silica gel (removes Ru-oxides).
-
Concentrate and recrystallize from DCM/Hexane.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][3][4] Accounts of Chemical Research. [Link]
-
Wu, X., et al. (2009). Aqueous Asymmetric Transfer Hydrogenation of Ketones: A Green and Efficient Process. Chemistry - A European Journal. [Link]
-
Gladiali, S., & Alberico, E. (2006). Asymmetric Transfer Hydrogenation: Chiral Ligands and Applications. Chemical Society Reviews. [Link]
Sources
Coordination geometry of Chloro(p-cymene) ruthenium complexes
Coordination Geometry and Therapeutic Applications of Chloro(p-cymene) Ruthenium Complexes: A Comprehensive Technical Guide
Executive Summary
Organometallic ruthenium(II)-arene complexes have emerged as a transformative class of compounds in medicinal inorganic chemistry and catalysis. Among them, chloro(p-cymene) ruthenium complexes—most notably the dimeric precursor [Ru(η6-p-cymene)Cl2]2 and its monomeric derivative RAPTA-C ([Ru(η6-p-cymene)Cl2(PTA)])—exhibit highly unique structural and chemical properties. This whitepaper provides an in-depth analysis of their coordination geometry, synthetic methodologies, and mechanisms of action, specifically focusing on their paradigm-shifting role as targeted, low-toxicity antimetastatic agents.
Structural Principles: The Coordination Geometry
Chloro(p-cymene) ruthenium(II) complexes adopt a characteristic pseudo-octahedral geometry, universally described in crystallography as a "three-legged piano stool"[1]. In this configuration, the ruthenium(II) center is stabilized by the π-electron density of the η6-coordinated p-cymene ligand, which forms the planar "seat" of the stool. The remaining coordination sites (the "legs") are occupied by labile ligands, typically chlorides and/or a phosphine/amine ligand like 1,3,5-triaza-7-phosphaadamantane (PTA)[1][2].
Causality of Structural Design: The p-cymene ligand is not merely a structural scaffold; its hydrophobic nature facilitates passive cellular uptake and provides a steric shield that modulates the reactivity of the metal center[3]. The isopropyl group of the p-cymene ring can nestle into hydrophobic pockets of target proteins (such as the nucleosome core particle), dictating site selectivity[3]. Meanwhile, the PTA ligand in RAPTA-C enhances aqueous solubility without compromising the complex's stability, as its low pKa (3.13) ensures it remains unprotonated under physiological conditions[4].
Table 1: Quantitative Structural Parameters of RAPTA-C [1][5]
| Parameter | Bond Length (Å) / Angle (°) | Structural Significance |
|---|---|---|
| Ru–Arene (centroid) | ~1.69 - 1.70 Å | Indicates strong π-backbonding and stable η6-coordination. |
| Ru–C (substituted) | 2.19 - 2.21 Å | Uniformity reflects symmetrical electron distribution in the arene ring. |
| Ru–Cl | 2.41 - 2.43 Å | Labile bonds; susceptible to hydrolysis in low-chloride environments. |
| Ru–P (PTA) | ~2.29 - 2.30 Å | Strong coordination preventing PTA dissociation during transport. |
| Cl–Ru–Cl Angle | ~86° - 88° | Cis-configuration essential for specific protein/DNA adduct formation. |
Synthetic Methodologies: From Precursor to Monomer
The synthesis of RAPTA-C is a robust, self-validating two-step process. The first step generates the dimeric precursor, which is subsequently cleaved by the PTA ligand to form the active monomer.
Protocol 1: Synthesis of [Ru(η6-p-cymene)Cl2]2 Dimer
Rationale: Instead of starting with pre-formed p-cymene, the reaction utilizes α-phellandrene. Under reflux in an alcohol solvent, α-phellandrene undergoes in situ isomerization and dehydrogenation to form p-cymene. This reaction elegantly serves a dual purpose: it provides the arene ligand while simultaneously reducing the Ru(III) center to Ru(II)[6].
-
Preparation: Dissolve 1.0 g of Ruthenium(III) chloride trihydrate (RuCl3·3H2O) in 10 mL of anhydrous ethanol in a Schlenk flask under an inert argon atmosphere[7].
-
Addition: Add a large molar excess (approx. 3 mL) of α-phellandrene to the solution[7].
-
Reflux: Reflux the mixture at 80°C for 6 hours. Validation: The solution will transition to a dark red/brown color, indicating the reduction of Ru(III) to Ru(II) and the formation of the dimer[7].
-
Precipitation: Cool the mixture to 0°C and add 10 mL of pentane. The non-polar pentane forces the precipitation of the highly crystalline dimer while keeping unreacted α-phellandrene in solution[7].
-
Collection: Filter the dark red crystals, wash with cold diethyl ether (3 x 5 mL), and dry under vacuum. Expected Yield: >90%[6][7].
Protocol 2: Synthesis of RAPTA-C Monomer
Rationale: The dimeric bridge is cleaved by the sterically demanding and electron-donating PTA ligand. A 1:2 molar ratio (dimer:PTA) ensures complete conversion to the monomeric half-sandwich complex[4][8].
-
Dissolution: Under an inert atmosphere, dissolve the [Ru(η6-p-cymene)Cl2]2 dimer in anhydrous methanol[9].
-
Ligand Addition: In a separate flask, dissolve 2.0 equivalents of PTA in anhydrous methanol and add it dropwise to the dimer solution with continuous stirring[8][9].
-
Reflux: Reflux the mixture for 24 hours. Validation: The cleavage of the chloride bridges results in a color shift from dark red to a lighter orange/yellow[4][9].
-
Purification: Remove the methanol under reduced pressure. Wash the resulting solid thoroughly with hexane to remove unreacted starting materials[9]. Dry under vacuum to yield pure RAPTA-C.
Synthetic workflow from RuCl3 to the RAPTA-C monomer.
Mechanistic Action in Drug Development: The RAPTA-C Paradigm
Unlike classical platinum-based chemotherapeutics (e.g., cisplatin) that indiscriminately cross-link DNA, RAPTA-C is a "multitargeted" drug with a profound preference for protein binding[2][10]. It exhibits remarkably low in vitro cytotoxicity against primary cancer cells (IC50 > 300 μM in most cell lines) but demonstrates potent in vivo anti-metastatic and anti-angiogenic efficacy[2][10].
Activation via Hydrolysis: The biological activity of RAPTA-C is governed by the concentration gradient of chloride ions. In the extracellular matrix (high Cl⁻, ~100 mM), the complex remains stable and inactive[4][10]. Upon entering the intracellular environment (low Cl⁻, ~4 mM), the labile chlorido ligands undergo rapid hydrolysis to form the reactive aqua adduct [RuCl(H2O)(η6-p-cymene)(PTA)]+[4][10].
Target Profiling: Once activated, the ruthenium center preferentially coordinates to the nucleophilic residues (e.g., histidine, glutamate) of intracellular proteins[3]. Key targets include:
-
Chromatin Histone Cores: RAPTA-C forms adducts with the nucleosome core particle, altering chromatin dynamics without directly damaging the DNA backbone[3][10].
-
Enzymatic Inhibition: It selectively inhibits cathepsin B and thioredoxin reductase (TrxR), enzymes critical for tumor invasion and oxidative stress management[2][8].
-
Apoptotic Pathways: The accumulation of protein adducts triggers G2/M phase cell cycle arrest and induces apoptosis via the p53 and c-Jun N-terminal kinase (JNK) mitochondrial pathways[11].
Intracellular activation and multi-targeted mechanism of RAPTA-C.
Conclusion
The coordination geometry of chloro(p-cymene) ruthenium complexes fundamentally dictates their chemical reactivity and biological utility. The pseudo-octahedral "piano-stool" architecture provides a highly tunable platform where the arene ligand imparts lipophilicity and target specificity, while the labile halides act as environmental sensors for intracellular activation. Through self-validating synthetic protocols and a deep understanding of their protein-targeted mechanism of action, compounds like RAPTA-C represent a highly promising, low-toxicity frontier in the development of next-generation antimetastatic therapeutics.
References
-
The ruthenium(II)-arene compound RAPTA-C induces apoptosis in EAC cells through mitochondrial and p53-JNK pathways - PubMed (NIH). Available at: [Link]
-
Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (RAPTA-C) - PMC (NIH). Available at:[Link]
-
Target profiling of an antimetastatic RAPTA agent by chemical proteomics: relevance to the mode of action - PMC (NIH). Available at:[Link]
-
Tuning Histone Site Selectivity in the Nucleosome with Organometallic Agents - bioRxiv. Available at: [Link]
-
Synthesis Protocols: Dichloro(p-cymene)ruthenium(II) dimer - Università degli Studi di Parma. Available at:[Link]
-
RAPTA - Wikipedia. Available at:[Link]
Sources
- 1. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (RAPTA-C): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAPTA-C|Ruthenium Anticancer Complex|RUO [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (RAPTA-C): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target profiling of an antimetastatic RAPTA agent by chemical proteomics: relevance to the mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. evitachem.com [evitachem.com]
- 7. repository.unipr.it [repository.unipr.it]
- 8. RAPTA - Wikipedia [en.wikipedia.org]
- 9. RAPTA-C|Ruthenium Anticancer Complex|RUO [benchchem.com]
- 10. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (RAPTA-C): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ruthenium(II)-arene compound RAPTA-C induces apoptosis in EAC cells through mitochondrial and p53-JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile and Handling of Chloro(p-cymene)(N-tosyl-diamine)Ruthenium(II) Complexes
[1][2]
Executive Summary & Molecular Identity[1][2]
This guide details the solubility profile of Chloro(p-cymene)[N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (commonly abbreviated as RuCl(p-cymene)(TsDPEN) ).[1] This organometallic complex is a cornerstone catalyst for Asymmetric Transfer Hydrogenation (ATH).[1]
The nomenclature "Chloro(p-cymene)N-(p-toluenesulfonyl)" refers to a class of "piano-stool" ruthenium complexes where the metal center is coordinated by:
- -p-cymene: A neutral arene ligand occupying three coordination sites.[1]
-
Chloride: An anionic leaving group.[1]
-
N-tosyl-diamine: A bidentate chiral ligand (e.g., TsDPEN or TsCYDN) coordinated via the amido nitrogen and the amine nitrogen.[1]
Understanding the solubility of this complex is critical not just for dissolution, but for controlling its catalytic activation (formation of the 16-electron hydride species) and purification (recrystallization).[1]
Physicochemical Baseline[1][2][3]
Solubility Profile
The solubility of RuCl(p-cymene)(TsDPEN) is dictated by the balance between the lipophilic p-cymene/aryl groups and the polar sulfonamide/chloride moieties.[1]
Quantitative & Qualitative Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM) | High (>50 mg/mL) | Primary solvent for synthesis and handling.[1] The polarizable C-Cl bonds stabilize the dipole of the Ru-Cl bond.[1] |
| Chloroform ( | High | Used for optical rotation measurements and NMR characterization.[1] | |
| Alcohols | Methanol (MeOH) | High | Excellent solubility.[1] Often used during catalyst synthesis from the dimer precursor.[1] |
| Ethanol (EtOH) | Moderate-High | Good solubility; preferred green alternative to MeOH.[1] | |
| Isopropanol (IPA) | Reactive Solubility | Soluble, but IPA acts as a hydride donor in the presence of base.[1] Long-term storage in IPA/base leads to formation of the Ru-H species.[1] | |
| Ethers | Diethyl Ether ( | Insoluble | Acts as an antisolvent .[1] Used to precipitate the catalyst from DCM or Methanol.[1] |
| THF | Moderate | Soluble, but less commonly used than DCM due to potential coordination competition.[1] | |
| Hydrocarbons | Hexane / Pentane | Insoluble | Strictly an antisolvent.[1] Used to wash crystals to remove free p-cymene or ligand impurities.[1] |
| Toluene | Low-Moderate | Solubility increases significantly with temperature; suitable for hot recrystallization.[1] | |
| Aqueous Media | Water | Insoluble | The complex is hydrophobic.[1] However, it can be solubilized in water using surfactants (e.g., Tween 80, Synperonic F108) for micellar catalysis.[1][2] |
Mechanistic Implications of Solvent Choice[1][2]
The choice of solvent is not passive; it actively dictates the stability and active state of the catalyst.[1]
The "Reactive Solubility" in Isopropanol
In ATH reactions, Isopropanol (IPA) serves a dual role as both solvent and hydrogen donor.[1]
-
Dissolution: The Ru-Cl precursor dissolves in IPA.[1]
-
Activation: Upon addition of a base (e.g., KOH,
), HCl is eliminated.[1] -
Hydride Formation: The 16e- Ru-amido species typically abstracts a hydride from IPA, forming the active Ru-H (Ruthenium Hydride) species.[1]
-
Critical Note: Do not store the catalyst in IPA/Base mixtures for extended periods without substrate, as the active hydride species can decompose or dimerize.[1]
Aqueous Micellar Solubilization
While insoluble in pure water, the complex is highly active in "on-water" or micellar conditions.[1]
Experimental Protocols
Protocol A: Purification via Recrystallization
This method relies on the high solubility in DCM and insolubility in Diethyl Ether/Hexane.[1]
-
Dissolution: Dissolve crude RuCl(p-cymene)(TsDPEN) (e.g., 500 mg) in the minimum amount of Dichloromethane (approx. 2–3 mL) at room temperature. Ensure complete dissolution; filter through a 0.45
m PTFE syringe filter if particulates remain.[1] -
Antisolvent Addition: Slowly add Diethyl Ether (approx. 10–15 mL) down the side of the vessel while stirring gently. A cloud point should be observed.[1]
-
Crystallization: Allow the mixture to stand at 4°C (fridge) or -20°C (freezer) for 4–12 hours. Orange/brown microcrystals will form.[1]
-
Isolation: Filter the crystals (fritted glass funnel) and wash with cold Pentane (
mL) to remove residual mother liquor. -
Drying: Dry under high vacuum (< 1 mbar) for 4 hours to remove trapped chlorinated solvents.
Protocol B: Preparation of Stock Solution for Screening
For high-throughput screening (HTS) of substrates:
-
Solvent: Anhydrous DCM is recommended for stock solutions due to its inertness (unlike alcohols which can initiate hydride transfer if base is present).[1]
-
Concentration: Prepare a 0.01 M stock solution (6.36 mg/mL).
-
Storage: Store under Argon/Nitrogen at 4°C. Stable for weeks.
Visualization of Solubility & Workflow
Diagram 1: Solubility Interaction Map
This diagram illustrates the interaction between the solvent types and the catalyst's structural domains.[1]
Caption: Solubility interaction map showing solvent compatibility and mechanistic roles.
Diagram 2: Recrystallization Workflow
A step-by-step logic flow for purifying the complex.[1]
Caption: Standard operating procedure for the purification of Ru-TsDPEN complexes.
References
-
Thermo Scientific Chemicals. Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(II) Product Specifications.Link[1]
-
Delcourt, M. L., et al. (2016).[1][2] "Scalable Kinetic Resolution of Racemic 4-Formyl[2.2]paracyclophane Using RuCl(p-cymene)[(R,R)-Ts-DPEN] via Asymmetric Transfer Hydrogenation." Advanced Synthesis & Catalysis, 358(8), 1213-1218.[1][2] Link[1]
-
Öztürk, B. Ö., et al. (2023).[1][2][3] "Recyclable Asymmetric Transfer Hydrogenation in Water Using RuCl(p-cymene)[(R,R)-Ts-DPEN] via Surfactant-Based Delivery." Reaction Chemistry & Engineering, 8(2), 424-431.[1][2] Link
-
Sigma-Aldrich. RuCl(p-cymene)[(R,R)-Ts-DPEN] Safety Data Sheet & Solubility Data.[1]Link[1]
History and development of Noyori-Ikariya ruthenium catalysts
Escaping Flatland: The History, Mechanism, and Application of Noyori-Ikariya Ruthenium Catalysts in Asymmetric Transfer Hydrogenation
Executive Summary
The pharmaceutical industry's shift toward single-enantiomer drugs necessitates highly efficient, scalable, and atom-economical asymmetric synthesis. While early asymmetric hydrogenation required high-pressure hydrogen gas and specialized equipment, the 1995 introduction of the Noyori-Ikariya ruthenium-based catalysts revolutionized the field[1]. By enabling Asymmetric Transfer Hydrogenation (ATH) using stable liquid hydrogen donors, these catalysts provided an operationally simple, highly enantioselective pathway to chiral alcohols and amines. As a Senior Application Scientist, I present this whitepaper to dissect the structural design, the bifunctional outer-sphere mechanism, and the field-proven protocols of Noyori-Ikariya catalysts, providing actionable insights for drug development professionals.
Historical Context: The Evolution of Asymmetric Reduction
Prior to the mid-1990s, the gold standard for enantioselective reduction was the Rh- or Ru-BINAP system, which Ryoji Noyori famously developed[2]. While highly effective, these systems required flammable, high-pressure
In 1995, Ryoji Noyori and Takao Ikariya introduced a paradigm shift: a practical Ru(II)-based catalyst combining a homochiral N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand with an
Catalyst Architecture: Form Follows Function
The brilliance of the Noyori-Ikariya catalyst lies in its modular, bifunctional design. Every structural component serves a precise mechanistic purpose.
-
The Ru(II) Core: Acts as the transition metal engine, capable of toggling between a 16-electron neutral state and an 18-electron hydride state[1].
-
The
-Arene Ligand: Serves as both a steric shield and an electronic modulator. The choice of arene directly impacts the reaction kinetics. While benzene provides the highest raw activity, bulkier arenes like p-cymene are preferred in drug synthesis because they restrict substrate approach, thereby maximizing enantiomeric excess (ee)[1]. -
The Chiral Diamine (TsDPEN): The sulfonyl group (Ts) withdraws electron density, increasing the acidity of the adjacent N-H proton. This N-H bond is the "secret weapon" of the catalyst, participating directly in the transition state to stabilize the substrate[6].
Table 1: Impact of Arene Ligand Substitution on Catalytic Activity
| Arene Ligand | Relative Reactivity | Steric Bulk | Primary Industrial Application |
| Benzene | Highest | Low | Fast reductions of unhindered ketones |
| p-Cymene | High | Medium | Broad-spectrum API synthesis (Optimal balance) |
| Mesitylene | High | Medium | Specialized bulky substrates |
| Hexamethylbenzene | Lowest | High | Highly specific stereocontrol requirements |
| Data synthesized from established reactivity orders[1]. |
Mechanistic Paradigm: The Bifunctional Outer-Sphere Pathway
Unlike traditional inner-sphere mechanisms where the substrate directly coordinates to the metal, the Noyori-Ikariya catalyst operates via an outer-sphere bifunctional mechanism [1]. The causality behind the high enantioselectivity stems from a highly organized, six-membered pericyclic transition state[7].
-
Precatalyst Activation: The 18-electron precatalyst undergoes elimination of HCl in the presence of a base, generating the active 16-electron Ru(II) amido complex[1].
-
Hydride Formation: The 16-electron complex abstracts two hydrogen atoms from the donor (e.g., formic acid). The ruthenium center accepts a hydride (
), while the basic amido nitrogen accepts a proton ( ), forming an 18-electron Ru-H/N-H complex[7]. -
Concerted Transfer: The substrate ketone approaches the catalyst. The Ru-H attacks the carbonyl carbon, while the N-H simultaneously hydrogen-bonds to the carbonyl oxygen.
-
Stereocontrol: Enantioselectivity is governed by
interactions. The electron-rich aryl group of the substrate favors a position adjacent to the -arene ring, while steric repulsion forces bulkier groups away from the TsDPEN phenyl rings[7][8].
Figure 1: Bifunctional outer-sphere catalytic cycle of Noyori-Ikariya asymmetric transfer hydrogenation.
Field-Proven Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation checkpoints.
Protocol A: Synthesis of the RuCl(p-cymene)[(R,R)-TsDPEN] Precatalyst
Causality: The catalyst is synthesized by complexing a ruthenium dimer with the chiral ligand. Triethylamine (
-
Setup: In an oven-dried, argon-flushed Schlenk flask, combine
(1.0 equiv) and (R,R)-TsDPEN (2.0 equiv)[9]. -
Solvation & Reaction: Suspend the solids in anhydrous dichloromethane (or isopropanol). Add
(4.0 equiv). Stir the mixture at 80 °C for 1 hour[9]. -
Validation Checkpoint 1 (Visual): The reaction is successful when the suspension transitions from a cloudy orange mixture to a deep, homogenous purple/dark red solution.
-
Isolation: Wash the organic layer with water to remove triethylamine hydrochloride salts. Dry over
, filter, and concentrate in vacuo to yield the precatalyst as a microcrystalline solid[10].
Protocol B: Standardized ATH of Prochiral Ketones
Causality: While 2-propanol is a common hydrogen donor, it creates a reversible equilibrium. For industrial scale-up, an azeotropic mixture of formic acid and triethylamine (FA/TEA, 5:2 molar ratio) is preferred. Formic acid decomposes into
-
Preparation: To an ice-cooled vessel, slowly add formic acid followed by
to achieve a 5:2 molar ratio. Caution: Highly exothermic.[10]. -
Reaction: Add the prochiral ketone (e.g., acetophenone) and 0.5 mol% of the RuCl(p-cymene)[(R,R)-TsDPEN] precatalyst. Stir at 40 °C[10].
-
Validation Checkpoint 2 (Chromatographic): Monitor the reaction via TLC. Upon consumption of the ketone, quench with water.
-
Analysis: Extract with ethyl acetate. Determine the enantiomeric excess (ee) using Chiral HPLC. A successful run should yield >98% ee[1].
Figure 2: Self-validating experimental workflow for catalyst synthesis and subsequent ATH reaction.
Industrial Scale-Up and API Synthesis
The predictability and scalability of the Noyori-Ikariya catalyst have made it a staple in pharmaceutical manufacturing.
Case Study 1: Montelukast (Singulair) Intermediates The synthesis of leukotriene receptor antagonists like Montelukast requires the precise stereocontrol of secondary allylic alcohols. The Ru-TsDPEN catalyst successfully facilitates the ATH of 1,3-diphenyl-2-propen-1-ol derivatives, a core component in the drug's architecture, yielding high ee without unwanted double-bond transposition[11].
Case Study 2: Fluorinated Pharmaceuticals
Trifluoromethyl (
Table 2: Comparison of Hydrogen Donors in Industrial ATH
| Hydrogen Donor System | Mechanism | Reversibility | Best Use Case |
| 2-Propanol / KOH | MPV-type transfer | Reversible | Lab-scale synthesis, dynamic kinetic resolutions |
| Formic Acid / TEA (5:2) | Hydride transfer | Irreversible ( | Industrial API scale-up, complete conversions |
| Sodium Formate / | Aqueous hydride transfer | Irreversible | Green chemistry, biphasic catalyst recovery |
| Data compiled from mechanistic studies of ATH donor systems[4][10][13]. |
Conclusion
The Noyori-Ikariya ruthenium catalyst represents a triumph of rational chemical design. By leveraging an outer-sphere bifunctional mechanism, it bypasses the limitations of traditional high-pressure hydrogenation. For drug development professionals, mastering the causality behind the arene selection, the TsDPEN ligand's electronics, and the choice of hydrogen donor is essential for unlocking robust, scalable asymmetric syntheses.
References
1.1 - MDPI[1] 2.10 - Chem-Station Int. Ed.[10] 3.7 - Repositorio UFMG[7] 4.8 - Organometallics - ACS Publications[8] 5.4 - Center for Nonlinear Studies (LANL)[4] 6.5 - Advanced Journal of Chemistry[5] 7. 9 - Arabian Journal of Chemistry[9] 8.3 - ResearchGate[3] 9. 2 - Thermo Fisher Scientific[2] 10.12 - NIH / ACS Org Inorg Au[12] 11. 6 - PMC[6] 12.14 - ACS Publications[14] 13.11 - CORE[11] 14. 13 - RSC[13]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]
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The Gatekeeper of Efficiency: Unraveling the Role of the 16-Electron Ruthenium Intermediate in Transfer Hydrogenation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Transfer hydrogenation (TH) represents a cornerstone of modern synthetic chemistry, offering a safer and often more selective alternative to traditional hydrogenation methods that use high-pressure molecular hydrogen.[1][2] At the heart of the most efficient TH processes are ruthenium-based catalysts, whose remarkable activity is governed by a fleeting, yet pivotal, chemical entity: the coordinatively unsaturated 16-electron ruthenium intermediate. This guide provides an in-depth exploration of this critical species, moving from its formation from stable precatalysts to its central role in the catalytic cycle. We will dissect the mechanistic pathways, provide field-proven experimental protocols for its study, and examine how ligand design can modulate its reactivity to achieve exceptional catalytic performance.
Introduction: Beyond High-Pressure Hydrogenation
Transfer hydrogenation is a reduction reaction where hydrogen is transferred from a donor molecule (such as isopropanol or formic acid) to an acceptor (like a ketone or imine) without the use of gaseous H₂.[1][3] This methodology circumvents the need for specialized high-pressure reactors, making it a more practical and accessible technique for both academic and industrial laboratories.[2] Ruthenium complexes, particularly the half-sandwich arene-ruthenium systems pioneered by Noyori, have emerged as exceptionally versatile and efficient catalysts for this transformation, enabling the asymmetric synthesis of chiral alcohols and amines with high enantioselectivity.[3][4][5]
The catalytic journey, however, does not begin with the stable, 18-electron precatalyst that is typically handled on the bench. The true catalytic cycle is initiated only after the in-situ formation of a coordinatively unsaturated 16-electron intermediate. Understanding the generation and reactivity of this species is paramount to catalyst design, reaction optimization, and mechanistic elucidation.
Genesis of the Active Catalyst: From 18-Electron Precatalyst to the 16-Electron Intermediate
Most ruthenium transfer hydrogenation catalysts are stored and handled as stable, 18-electron Ru(II) complexes, often containing a halide ligand, such as [(η⁶-arene)Ru(N,N'-diamine)Cl].[2][6] These precatalysts are catalytically dormant. Activation requires the dissociation of a ligand to create a vacant coordination site, a process typically facilitated by a base.
In the presence of a base (e.g., KOH or NaOiPr), the chloride ligand is abstracted, eliminating HCl and generating the neutral, 16-electron ruthenium-amido complex.[6] This species is coordinatively unsaturated and highly reactive, serving as the entry point into the catalytic cycle.
Figure 1: Activation of the 18-electron precatalyst to the 16-electron active intermediate.
The Catalytic Cycle in Focus: A Mechanistic Walkthrough
The 16-electron intermediate orchestrates the entire hydrogen transfer process. The most widely accepted mechanism, particularly for Noyori-type catalysts, is a concerted, outer-sphere pathway that involves metal-ligand bifunctionality.[5] The cycle can be broken down into two principal stages.
Stage 1: Hydrogen Loading - Formation of the Ruthenium Hydride
The newly formed 16-electron species immediately reacts with the hydrogen donor, typically 2-propanol. This is not a simple displacement. Instead, the ruthenium center and the amido ligand work in concert. The alcohol coordinates to the ruthenium, and through a six-membered transition state, a proton is transferred from the alcohol's hydroxyl group to the amido ligand, while a hydride (H⁻) is transferred from the alcohol's α-carbon to the ruthenium center. This step, a form of β-hydride elimination from a transient ruthenium-isopropoxide species, generates the key 18-electron ruthenium-hydride intermediate and releases a molecule of acetone.[7]
Stage 2: Hydrogen Delivery - Reduction of the Substrate
The 18-electron ruthenium-hydride is the active reducing agent. The substrate (e.g., a ketone) approaches, and in another concerted step, the hydride from the ruthenium and the proton from the newly formed amine ligand are transferred to the carbonyl carbon and oxygen, respectively.[5][8] This simultaneous delivery of H⁻ and H⁺ is highly efficient and is the origin of the reaction's stereoselectivity in asymmetric variants. This transfer regenerates the 16-electron ruthenium-amido complex and releases the reduced product (the alcohol), priming the catalyst for the next cycle.
Figure 2: The central role of the 16e⁻ intermediate in the transfer hydrogenation catalytic cycle.
Mechanistic Elucidation: Experimental Protocols
Studying a transient species like the 16-electron intermediate requires carefully designed experiments. The following protocols provide a framework for observing the formation of the active catalyst and quantifying its performance.
Protocol 1: In-situ ¹H NMR Monitoring of Catalyst Activation and Hydride Formation
This protocol allows for the direct observation of the ruthenium-hydride species, which is a downstream product of the 16-electron intermediate's reaction with the H₂ donor.
Objective: To monitor the conversion of a Ru-Cl precatalyst to the active Ru-H species.
Methodology:
-
Preparation: In a nitrogen-filled glovebox, add 5 mg of the Ru(II) precatalyst (e.g., [(p-cymene)Ru(TsDPEN)Cl]) to a screw-cap NMR tube.
-
Solvent Addition: Add 0.6 mL of deuterated 2-propanol (isopropanol-d₈). Cap the tube, remove it from the glovebox, and acquire an initial ¹H NMR spectrum (Time = 0). This spectrum will show the characteristic peaks for the precatalyst and the solvent.
-
Activation: Prepare a solution of 1 M KOH in 2-propanol. In the glovebox, add 10 µL of this base solution to the NMR tube. The molar ratio of Ru:Base should be approximately 1:2.
-
Monitoring: Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for 1 hour).
-
Analysis: Observe the disappearance of the precatalyst's arene and ligand peaks and the appearance of a new, characteristic high-field signal between -5 and -10 ppm. This upfield resonance is indicative of the metal-hydride (Ru-H) proton.[7][9] The rate of its appearance correlates with the activity of the 16-electron intermediate.
Figure 3: Workflow for NMR monitoring of Ru-H formation.
Protocol 2: Kinetic Analysis of Transfer Hydrogenation via GC
This protocol quantifies the reaction rate, providing indirect but powerful evidence for the role of different species in the rate-determining step.
Objective: To determine the reaction rate and turnover frequency (TOF) of the catalytic system.
Methodology:
-
Stock Solutions: Prepare stock solutions of the ketone substrate (e.g., 1 M acetophenone in 2-propanol), the precatalyst (e.g., 10 mM in 2-propanol), and the base (e.g., 0.1 M KOH in 2-propanol).
-
Reaction Setup: In a thermostatted vial (e.g., at 40 °C) equipped with a magnetic stir bar, add 2-propanol as the solvent. Add the internal standard (e.g., dodecane), followed by the substrate, precatalyst, and base stock solutions to achieve the desired concentrations (e.g., Substrate:Catalyst:Base ratio of 1000:1:2). The total volume should be fixed for all runs (e.g., 5 mL).
-
Sampling: At timed intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a GC vial containing 1 mL of diethyl ether and a small amount of silica gel to neutralize the base and remove the catalyst.
-
Analysis: Analyze the quenched samples by Gas Chromatography (GC) to determine the concentration of the substrate (ketone) and the product (alcohol) relative to the internal standard.
-
Calculation: Plot the concentration of the product versus time. The initial slope of this curve provides the initial reaction rate. The Turnover Frequency (TOF) can be calculated as (moles of product per mole of catalyst) / time (h⁻¹).
The Architect's Tools: Influence of Ligand and Arene Structure
The electronic and steric properties of the ligands coordinated to ruthenium are not merely spectator components; they are critical design elements that modulate the stability and reactivity of the 16-electron intermediate.
-
Diamine Ligands: In Noyori-type catalysts, the N-H group on the diamine ligand is essential for the bifunctional mechanism.[8] Electron-donating or withdrawing groups on the ligand's sulfonyl moiety (e.g., TsDPEN) can fine-tune the acidity of this proton and the electron density at the metal center.
-
Phosphine Ligands: In other systems, phosphine ligands are used. Electron-rich phosphines can increase the electron density on the ruthenium, which may affect the rate of hydride formation and transfer.[10] Bulky phosphines can create a specific steric environment that enhances stereoselectivity.
-
Arene Ligands: The η⁶-arene ring influences the catalyst's stability and activity. A well-established trend shows that catalytic activity often follows the order: benzene > p-cymene ≈ mesitylene > hexamethylbenzene.[6] This is attributed to the electron-donating nature of methyl groups on the arene, which can stabilize the electron-deficient 16-electron intermediate but may slow down subsequent catalytic steps.
Table 1: Effect of Arene Ligand on Catalytic Activity in Acetophenone Reduction
| Catalyst Arene Ligand | Relative Activity Order | Key Characteristic |
| Benzene | Highest | Less electron-donating, promotes higher reactivity. |
| p-Cymene | Intermediate | Common choice, balances stability and activity.[6] |
| Hexamethylbenzene | Lowest | Highly electron-donating, may over-stabilize intermediates.[6] |
Conclusion
The 16-electron ruthenium species, while often spectroscopically elusive, is the linchpin of catalytic transfer hydrogenation. It is the gatekeeper that, once formed from a stable precatalyst, initiates the hydrogen loading and delivery sequence. Its coordinatively unsaturated nature makes it highly reactive, while the ligands that surround it provide the electronic and steric sculpting necessary for high efficiency and, in asymmetric cases, exquisite stereocontrol. For researchers in catalysis and drug development, a deep understanding of this intermediate is not merely academic; it is the key to rationally designing the next generation of catalysts for more efficient, selective, and sustainable chemical synthesis.
References
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Title: Ligand effects in ruthenium(II)-catalyzed base-free transfer hydrogenation in air.[11] Source: Google Cloud. URL:
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Title: Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand.[12] Source: Web of Proceedings - Francis Academic Press. URL:
-
Title: Noyori Asymmetric Transfer Hydrogenation.[8] Source: Chem-Station Int. Ed. URL:
-
Title: Synthesis and Reactivity of Ampy-Based Ruthenium(II) Catalysts for Transfer Hydrogenation of Ketones.[10] Source: Organometallics - ACS Publications. URL:
-
Title: ruthenium-catalyzed transfer hydrogenation: Topics by Science.gov.[13] Source: Science.gov. URL:
-
Title: Exceptionally Active Assembled Dinuclear Ruthenium(II)-NNN Complex Catalysts for Transfer Hydrogenation of Ketones.[14] Source: Organometallics - ACS Publications. URL:
-
Title: Transfer Hydrogenation Reactions of Photoactivatable N,N'-Chelated Ruthenium(II) Arene Complexes.[9] Source: SciELO. URL:
-
Title: A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones.[4] Source: Organic Chemistry Frontiers (RSC Publishing). URL:
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Title: Ruthenium-Catalyzed Hydrogen Transfer Reactions.[1] Source: DiVA. URL:
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Title: Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes.[2] Source: PMC. URL:
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Title: Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts.[6] Source: MDPI. URL:
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Title: Transfer hydrogenation - Wikipedia.[3] Source: Wikipedia. URL:
-
Title: Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts.[7] Source: PMC - NIH. URL:
-
Title: The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor.[5] Source: SCIRP. URL:
-
Title: Evidence for Ruthenium(II) Peralkene Complexes as Catalytic Species during the Isomerization of Terminal Alkenes in Solution.[15] Source: Inorganic Chemistry - ACS Publications. URL:
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Methodological & Application
Application Notes and Protocols for the Synthesis of Chiral Alcohols via RuCl(p-cymene)N-(p-toluenesulfonyl) Catalyzed Reduction
Introduction: A Modern Approach to Asymmetric Ketone Reduction
The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and fine chemicals where stereochemistry dictates biological activity.[1] Among the myriad of methods available, the asymmetric transfer hydrogenation (ATH) of prochiral ketones utilizing Noyori-type ruthenium catalysts stands out for its operational simplicity, high efficiency, and exceptional enantioselectivity.[2][3] This guide provides an in-depth exploration of the [RuCl(p-cymene)((S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)] catalyst system, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development.
The catalyst, often abbreviated as RuCl(p-cymene)TsDPEN, has demonstrated remarkable efficacy in the reduction of a wide array of ketones, including those with functional groups that are sensitive to other reduction methods.[4] Its ability to utilize benign hydrogen donors like a formic acid/triethylamine azeotrope or isopropanol circumvents the need for high-pressure gaseous hydrogen, rendering the procedure more accessible and safer for standard laboratory settings.[3]
Mechanistic Insights: The Engine of Enantioselectivity
The remarkable stereocontrol exerted by the RuCl(p-cymene)TsDPEN catalyst is a consequence of a well-orchestrated catalytic cycle. The mechanism for the asymmetric transfer hydrogenation with these Noyori-Ikariya catalysts is now well-established.[5] The precatalyst is activated through the elimination of HCl to form a 16-electron neutral Ru(II) complex. This species then abstracts two hydrogen atoms from the hydrogen donor (e.g., isopropanol or formic acid) to generate an 18-electron Ru(II) hydride. This hydride is the key intermediate responsible for the reduction of the ketone. The transfer of the two hydrogen atoms to the carbonyl group proceeds through a six-membered transition state, ultimately yielding the chiral alcohol and regenerating the 16-electron Ru(II) complex.[5]
The chirality of the resulting alcohol is dictated by the stereochemistry of the TsDPEN ligand. The interaction between the substrate and the catalyst in the transition state is governed by a combination of steric and electronic factors. Notably, a CH/π interaction between the η6-p-cymene ligand of the catalyst and an aryl group on the substrate plays a crucial role in orienting the ketone for facial-selective hydride delivery.[6]
Caption: Catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the asymmetric transfer hydrogenation of acetophenone as a model substrate. The procedure can be adapted for other ketones with minor modifications.
Materials and Reagents:
-
RuCl (or the (R,R)-enantiomer for the opposite alcohol enantiomer)
-
Acetophenone (freshly distilled)
-
Formic acid (≥98%)
-
Triethylamine (NEt₃, freshly distilled)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Equipment:
-
Schlenk flask or a round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
Chromatography column
Caption: A generalized workflow for the asymmetric transfer hydrogenation of ketones.
Detailed Procedure:
-
Preparation of the Hydrogen Donor: In a separate flask, prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add RuCl (e.g., 6.3 mg, 0.01 mmol, 1 mol%). Add anhydrous solvent (e.g., 5 mL of THF).
-
Substrate Addition: Add acetophenone (e.g., 120 mg, 1.0 mmol) to the flask via syringe.
-
Initiation of the Reaction: Add the freshly prepared formic acid/triethylamine azeotrope (e.g., 0.25 mL) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or as optimized for the specific substrate). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the chiral alcohol.
-
Analysis: Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR). Determine the enantiomeric excess (e.e.%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.
Substrate Scope and Performance
The RuCl(p-cymene)TsDPEN catalyst system exhibits a broad substrate scope, effectively reducing a variety of aromatic and some aliphatic ketones with high enantioselectivity and yield. The following table summarizes the performance of the catalyst with a selection of substrates.
| Entry | Ketone Substrate | Product | Yield (%) | e.e. (%) | Reference |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 97 (S) | [7] |
| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 95 (S) | [7] |
| 3 | 3'-Methoxyacetophenone | 1-(3-Methoxyphenyl)ethanol | >99 | 98 (S) | [7] |
| 4 | 2'-Nitroacetophenone | 1-(2-Nitrophenyl)ethanol | 90 | 98 (R) | [7] |
| 5 | 1-Naphthyl methyl ketone | 1-(1-Naphthyl)ethanol | 89 | 99 (S) | [7] |
| 6 | 2-Acetonaphthone | 1-(2-Naphthyl)ethanol | 90 | - | [8] |
| 7 | Benzylacetone | 4-Phenyl-2-butanol | 94 | 93 (S) | [7] |
| 8 | 4-Chromone | (S)-4-Chromanol | >99 | 99 (S) | [7] |
Conditions may vary slightly between different literature reports. The stereochemistry of the product alcohol is dependent on the chirality of the TsDPEN ligand used.
Expertise & Experience: Troubleshooting and Best Practices
To ensure successful and reproducible results, it is crucial to adhere to best practices and be aware of potential pitfalls.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The active Ru-hydride species is sensitive to oxygen.[9] Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst deactivation and ensure high conversion.
-
Anhydrous Conditions: Water can interfere with the reaction and potentially hydrolyze the catalyst or react with the formic acid/triethylamine mixture. Using anhydrous solvents and freshly distilled reagents is highly recommended.
-
Purity of Substrates: Impurities in the ketone substrate can act as catalyst poisons. Distillation or purification of the ketone prior to use is advisable.
-
Choice of Hydrogen Donor: While both isopropanol/base and formic acid/triethylamine can be used, the latter is often preferred as the reaction is irreversible, leading to higher conversions, especially for challenging substrates.[7]
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst deactivation (exposure to air/moisture) | Ensure rigorous inert atmosphere and use of anhydrous solvents. |
| Impure substrate | Purify the ketone substrate before use. | |
| Insufficient catalyst loading | Increase the catalyst loading (e.g., to 2 mol%). | |
| Low Enantioselectivity | Non-optimal reaction temperature | Screen a range of temperatures (e.g., 0 °C to 40 °C). |
| Mismatched catalyst-substrate pairing | Consider using a different chiral ligand or a catalyst with a different arene group. | |
| Racemization of the product | This is less common under standard conditions but could be investigated if other factors are ruled out. | |
| Inconsistent Results | Variations in reagent quality | Use high-purity, anhydrous reagents from a reliable source. |
| Inconsistent reaction setup | Standardize the experimental procedure and ensure consistent inert atmosphere techniques. |
digraph "Troubleshooting_Decision_Tree" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];Start [label="Problem with ATH Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Low_Conversion [label="Low or No Conversion?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Low_ee [label="Low Enantioselectivity?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Low_Conversion; Low_Conversion -> Low_ee [label="No"];
subgraph "cluster_conversion" { label = "Troubleshooting Low Conversion"; style = "rounded"; bgcolor = "#E8F0FE"; C1 [label="Check for O₂/H₂O Contamination"]; C2 [label="Purify Substrate"]; C3 [label="Increase Catalyst Loading"]; C1 -> C2 -> C3; }
subgraph "cluster_ee" { label = "Troubleshooting Low Enantioselectivity"; style = "rounded"; bgcolor = "#E6F4EA"; E1 [label="Optimize Reaction Temperature"]; E2 [label="Screen Different Ligands/Catalysts"]; E3 [label="Check for Product Racemization"]; E1 -> E2 -> E3; }
Low_Conversion -> C1 [label="Yes"]; Low_ee -> E1 [label="Yes"];
Success [label="Problem Solved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; C3 -> Success; E3 -> Success; }
Caption: A decision tree for troubleshooting common issues in asymmetric transfer hydrogenation.
Safety Precautions
-
Catalyst Handling: Ruthenium complexes should be handled in a well-ventilated area or a fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of the catalyst powder.
-
Formic Acid: Formic acid is corrosive and can cause severe skin burns and eye damage.[10] Handle it with extreme care in a fume hood, wearing appropriate gloves and eye protection.
-
Triethylamine: Triethylamine is flammable and has a strong, unpleasant odor. Work in a well-ventilated area and avoid sources of ignition.
-
General Procedures: Always follow standard laboratory safety procedures. Ensure that an eyewash station and safety shower are readily accessible.
Conclusion
The asymmetric transfer hydrogenation of ketones catalyzed by RuCl(p-cymene)TsDPEN is a powerful and practical method for the synthesis of chiral alcohols. Its broad substrate scope, high enantioselectivity, and operational simplicity make it an invaluable tool for chemists in both academic and industrial settings. By understanding the underlying mechanism, adhering to detailed protocols, and employing good laboratory practices, researchers can effectively harness the potential of this remarkable catalytic system to access a wide range of enantiomerically enriched building blocks for their synthetic endeavors.
References
-
Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. [Link]
-
A fluorinated dendritic TsDPEN-Ru(II) catalyst for asymmetric transfer hydrogenation of prochiral ketones in aqueous media. Royal Society of Chemistry. [Link]
-
Table 1 from Ru-TsDPEN with formic acid/Hunig's base for asymmetric transfer hydrogenation, a practical synthesis of optically enriched N-propyl pantolactam. Semantic Scholar. [Link]
-
Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.[Link]
-
Asymmetric Transfer Hydrogenation of 1,3-Alkoxy/Aryloxy Propanones Using Tethered Arene/Ru(II)/TsDPEN Complexes. ACS Publications. [Link]
-
(PDF) Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. ResearchGate. [Link]
-
Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings - Francis Academic Press. [Link]
-
Safety Data Sheet - ACID CATALYST 16.71 PTSA. Gemini Industries. [Link]
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. ACS Publications. [Link]
-
Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC. [Link]
-
Noyori Asymmetric Hydrogenation. SynArchive. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]
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- 6. kanto.co.jp [kanto.co.jp]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. geminiindustriesinc.com [geminiindustriesinc.com]
- 10. chemscene.com [chemscene.com]
Preparation of Chloro(p-cymene)N-(p-toluenesulfonyl) catalyst from dimer precursor
Executive Summary
This guide details the synthesis of Chloro(p-cymene)[(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (commonly referred to as the Noyori-Ikariya catalyst). This 18-electron organometallic complex is the industry standard precatalyst for Asymmetric Transfer Hydrogenation (ATH). Unlike hydrogenation requiring high-pressure
Scientific Background & Mechanism
The synthesis involves the monomerization of the Dichloro(p-cymene)ruthenium(II) dimer via ligand exchange with (S,S)-TsDPEN .
-
The Precursor: The
dimer is a stable, 18-electron species where two ruthenium centers are bridged by chloride ligands. -
The Ligand: TsDPEN is a chiral diamine. The sulfonamide group acts as an electron-withdrawing "anchor," increasing the acidity of the N-H proton, which is critical for the metal-ligand bifunctional mechanism during catalysis.
-
The Reaction: In the presence of a mild base (Triethylamine), the diamine ligand cleaves the chloride bridge. The base neutralizes the HCl generated upon coordination of the amine, resulting in the neutral, air-stable "Chloro" precatalyst.
Note on Active Species: The isolated "Chloro" complex is a precatalyst.[1] In the actual hydrogenation reaction, treatment with a strong base (e.g., KOH) eliminates HCl to form the 16-electron Ruthenium-Amido species (purple), which then dehydrogenates isopropanol to form the active 18-electron Ruthenium-Hydride species (yellow/orange).
Reagents & Equipment
| Reagent / Material | Grade/Purity | Role |
| >97% | Ruthenium Source (Dimer) | |
| (S,S)-TsDPEN | >99% (Optical) | Chiral Ligand |
| Triethylamine (TEA) | Anhydrous, >99% | HCl Scavenger / Base |
| 2-Propanol (IPA) | Anhydrous | Reaction Solvent |
| Dichloromethane (DCM) | HPLC Grade | Workup Solvent |
| n-Hexane or Diethyl Ether | ACS Reagent | Precipitation Agent |
| Schlenk Flask | Standard | Inert Atmosphere Vessel |
Experimental Protocol
Step 1: Reaction Setup
-
Inert Environment: While the final product is air-stable, the intermediate species during synthesis are sensitive to oxidation. Flame-dry a 50 mL Schlenk flask and purge with Nitrogen (
) or Argon for 15 minutes. -
Charging: Add the following to the flask under a counter-flow of inert gas:
-
Dichloro(p-cymene)ruthenium(II) dimer: 306 mg (0.50 mmol)
-
(S,S)-TsDPEN: 366 mg (1.00 mmol)
-
Note: The molar ratio of Dimer:Ligand must be exactly 1:2.
-
-
Solvation: Add 10 mL of anhydrous 2-propanol .
-
Activation: Add Triethylamine (140 µL, ~1.0 mmol) via syringe.
-
Insight: The solution should turn from a dark red/brown suspension to a clearer orange solution upon heating as the monomer forms.
-
Step 2: Synthesis
-
Heating: Equip the flask with a reflux condenser. Heat the mixture to 80°C (reflux) for 1 to 2 hours .
-
Monitoring: The reaction is generally complete when the solid dimer has fully dissolved and the solution is a homogeneous deep orange/red.
-
Cooling: Allow the solution to cool to room temperature (25°C).
Step 3: Isolation and Purification
-
Concentration: Remove the solvent (IPA) under reduced pressure (rotary evaporator) to obtain a solid residue.
-
Redissolution: Dissolve the crude solid in a minimal amount of Dichloromethane (DCM) (approx. 2-3 mL).
-
Filtration (Optional): If any insoluble black particles (Ru black decomposition) are visible, filter the DCM solution through a small pad of Celite.
-
Crystallization: Slowly add n-Hexane (or Diethyl Ether) to the DCM solution until turbidity is observed. Store at 4°C overnight to maximize precipitation.
-
Collection: Filter the orange microcrystalline solid, wash with cold n-Hexane (
mL), and dry under high vacuum for 4 hours.
Expected Yield: 85–95% Appearance: Orange to brick-red crystalline powder.
Characterization & Validation
To ensure the integrity of the catalyst, perform the following checks:
-
1H NMR (
):-
Look for the p-cymene methyl doublets (
ppm) and the septet ( ppm). -
Critical Check: The aromatic region should show distinct signals for the TsDPEN backbone. The absence of broad paramagnetic signals confirms the diamagnetic Ru(II) state.
-
diagnostic: Two doublets for the
protons (if not exchanged) around 3-5 ppm depending on concentration/dryness.
-
-
Elemental Analysis:
-
Calculated for
: C, 58.53; H, 5.54; N, 4.40.
-
-
Optical Rotation:
- should be measured if checking enantiomeric purity preservation (though racemization is rare under these conditions).
Process Visualization
Figure 1: Synthesis Workflow
Caption: Step-by-step workflow for the conversion of Ru-dimer to the monomeric catalyst.
Figure 2: Catalytic Utility (ATH Mechanism)
Caption: The "Chloro" complex is the stable precursor. It must be activated by base to enter the catalytic cycle.
Troubleshooting & Optimization
-
Problem: Low Yield / Oily Product.
-
Cause: Too much DCM used during recrystallization or insufficient Hexane.
-
Fix: Evaporate again and use strictly minimal DCM. Add Hexane dropwise until the "cloud point" is reached, then cool.
-
-
Problem: Purple Coloration.
-
Cause: Formation of the 16-electron species due to excess base or lack of HCl stabilization.
-
Fix: While the purple species is active, it is unstable in air. Ensure the workup is neutral. If storing, the orange Chloro form is preferred.
-
-
Problem: Incomplete Reaction.
-
Cause: Old/Oxidized Dimer precursor.
-
Fix: Verify the purity of
. It should be a bright red/brown solid, not black.
-
References
-
Original Synthesis & Mechanism: Haack, K. J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The Catalyst Precursor, Catalyst, and Intermediate in the RuII-Promoted Asymmetric Hydrogen Transfer between Alcohols and Ketones. Angewandte Chemie International Edition in English, 36(3), 285–288.
-
Standardized Protocol (Organic Syntheses): While specific to the BINAP system, the general handling of Ru-arene complexes is described in: Organic Syntheses, Coll. Vol. 10, p.276 (2004); Vol. 79, p.93 (2002).
-
Commercial Reference & Properties: Sigma-Aldrich (Merck). Product No. 664983: Chloro(p-cymene)[(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II).
-
Review on ATH Applications: Wang, C., Wu, X., & Xiao, J. (2008). Broader, greener, and more efficient: recent advances in asymmetric transfer hydrogenation. Chemistry – An Asian Journal, 3(10), 1750-1770.
Sources
Dynamic Kinetic Resolution of Amines with Ruthenium p-Cymene Catalysts: An Application and Protocol Guide
Introduction: A Strategy for Asymmetric Amine Synthesis
Chirally pure amines are indispensable building blocks in the pharmaceutical and fine chemical industries, forming the backbone of numerous active pharmaceutical ingredients and complex molecular architectures. Dynamic Kinetic Resolution (DKR) has emerged as a powerful and elegant strategy to access these enantiopure compounds from readily available racemic mixtures, overcoming the inherent 50% yield limitation of classical kinetic resolution.[1] This is achieved by coupling a rapid, in-situ racemization of the less reactive enantiomer with a highly enantioselective enzymatic acylation. This concurrent process funnels the entire racemic starting material into a single, desired enantiomer of the acylated product.[1]
This application note provides a comprehensive guide to the theory and practice of the chemoenzymatic DKR of primary amines. We will focus on the use of ruthenium-based racemization catalysts, particularly those featuring a p-cymene ligand, in concert with lipases for the enantioselective acylation step. The protocols and insights provided herein are tailored for researchers and process chemists seeking to implement this efficient methodology for the synthesis of high-value chiral amines.
The Synergy of Metal and Enzyme: Mechanistic Insights
The success of this DKR process hinges on the seamless compatibility and orthogonal reactivity of two distinct catalytic cycles: the ruthenium-catalyzed racemization of the amine and the lipase-catalyzed enantioselective acylation.
Ruthenium-Catalyzed Amine Racemization
The racemization of a chiral amine by a ruthenium p-cymene catalyst, such as the well-known Shvo's catalyst or related complexes, is believed to proceed through a dehydrogenation-hydrogenation sequence. This process transiently forms a prochiral imine intermediate, which can then be re-hydrogenated to form either enantiomer of the amine, thus achieving racemization.
The generally accepted mechanism for this transformation involves the following key steps:
-
Activation of the Pre-catalyst: The dimeric ruthenium pre-catalyst, in the presence of a suitable activator (often heat or a co-catalyst), forms a monomeric, coordinatively unsaturated, and catalytically active species.
-
Dehydrogenation: The active ruthenium catalyst abstracts two hydrogen atoms from the chiral amine, one from the nitrogen and one from the stereogenic carbon, to form the corresponding imine. The ruthenium complex is concomitantly reduced.
-
Re-hydrogenation: The reduced ruthenium hydride species then transfers the hydrogen atoms back to the prochiral imine. This re-hydrogenation can occur from either face of the imine, leading to the formation of both the (R)- and (S)-enantiomers of the amine and thus, racemization.
Caption: Catalytic cycle for ruthenium-catalyzed amine racemization.
Lipase-Catalyzed Enantioselective Acylation
While the ruthenium catalyst continuously interconverts the two enantiomers of the amine, a lipase, such as Candida antarctica lipase B (CALB), selectively acylates one of the enantiomers. CALB is a highly effective and robust enzyme for this purpose, exhibiting excellent enantioselectivity for a broad range of primary amines. The acyl group is typically provided by an acyl donor, such as isopropyl acetate, which is both cost-effective and generates a benign acetone byproduct.
The lipase-catalyzed acylation effectively removes one enantiomer from the racemization equilibrium. According to Le Châtelier's principle, the system responds by continuously converting the remaining, unreactive enantiomer into the reactive one, which is then promptly acylated by the enzyme. This dynamic interplay drives the reaction to completion, theoretically yielding 100% of a single enantiomer of the acylated product.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a general procedure adapted from the highly efficient method developed by Paetzold and Bäckvall for the DKR of primary amines.[2] It is recommended to optimize the reaction conditions for each specific substrate.
Materials and Reagents
-
Racemic primary amine (substrate)
-
Ruthenium catalyst (e.g., Shvo's catalyst or a suitable p-cymene derivative)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Isopropyl acetate (acyl donor and solvent)
-
Anhydrous sodium carbonate (optional, but often beneficial)
-
Anhydrous toluene (solvent)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware, including a Schlenk flask or a sealed reaction vial
-
Heating and stirring apparatus (e.g., magnetic stir plate with oil bath)
Reaction Setup and Procedure
Caption: A typical experimental workflow for the DKR of primary amines.
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add the racemic primary amine (0.50 mmol, 1.0 equiv.), the ruthenium catalyst (e.g., 0.02 mmol of a suitable catalyst), and anhydrous sodium carbonate (20 mg).
-
Establishment of an Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen- and moisture-free environment.
-
Addition of Solvent and Reagents: Under a positive pressure of the inert gas, add anhydrous toluene (8 mL), followed by isopropyl acetate (400 µL).
-
Addition of the Lipase: Add the immobilized lipase (e.g., 20 mg of Novozym 435).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine both the conversion and the enantiomeric excess of the product.
-
Work-up: Once the reaction has reached completion (typically 24-72 hours), cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the immobilized enzyme and any other solid residues. Wash the filter cake with a suitable solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The desired acylated amine can then be purified by column chromatography on silica gel.
Data Presentation: Substrate Scope and Performance
The chemoenzymatic DKR protocol described is applicable to a wide range of primary amines, including both benzylic and aliphatic substrates. The following table summarizes the results obtained for a selection of representative amines.
| Entry | Amine Substrate | Product | Yield (%) | ee (%) |
| 1 | 1-Phenylethylamine | (R)-N-(1-Phenylethyl)acetamide | 92 | >99 |
| 2 | 1-(4-Methoxyphenyl)ethylamine | (R)-N-(1-(4-Methoxyphenyl)ethyl)acetamide | 91 | >99 |
| 3 | 1-(4-Chlorophenyl)ethylamine | (R)-N-(1-(4-Chlorophenyl)ethyl)acetamide | 89 | >99 |
| 4 | 1-Indanamine | (R)-N-(2,3-Dihydro-1H-inden-1-yl)acetamide | 93 | >99 |
| 5 | 1,2,3,4-Tetrahydro-1-naphthylamine | (R)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide | 94 | >99 |
| 6 | 1-Amino-1-phenyl-ethane | (R)-N-(1-Phenylethyl)acetamide | 92 | >99 |
| 7 | 2-Aminoheptane | (R)-N-(Heptan-2-yl)acetamide | 85 | 98 |
| 8 | Cyclohexylethylamine | (R)-N-(1-Cyclohexylethyl)acetamide | 88 | 99 |
Data adapted from Paetzold, J.; Bäckvall, J. E. J. Am. Chem. Soc. 2005, 127, 17620-17621.[2]
Causality Behind Experimental Choices: A Deeper Dive
The success of the DKR protocol is highly dependent on the careful selection of each reaction component and parameter. Here, we delve into the rationale behind these choices:
-
The Ruthenium Catalyst: Shvo's catalyst and its analogues are particularly effective due to their ability to facilitate the dehydrogenation-hydrogenation sequence under relatively neutral conditions that are compatible with the lipase. Electron-deficient ruthenium centers tend to favor the initial dehydrogenation of the amine.[2]
-
The Lipase: Novozym 435, an immobilized form of CALB, is the enzyme of choice due to its broad substrate scope, high enantioselectivity, and excellent stability at the elevated temperatures required for efficient racemization. Its immobilization also simplifies the work-up procedure, as it can be easily removed by filtration.
-
The Acyl Donor: Isopropyl acetate is an ideal acyl donor as it is inexpensive, readily available, and the byproduct, acetone, is volatile and generally non-inhibitory to the catalytic system.
-
The Solvent: Toluene is a common solvent for these reactions as it is relatively non-polar and does not interfere with the enzymatic acylation. It also has a suitable boiling point for the reaction temperature.
-
The Additive: The addition of a mild, insoluble base such as anhydrous sodium carbonate can be beneficial.[1] It is thought to neutralize any acidic byproducts that may form during the reaction, which could otherwise inhibit or deactivate the enzyme.
-
The Temperature: A reaction temperature of around 90-110 °C is often a good compromise. It needs to be high enough to ensure a rapid rate of racemization by the ruthenium catalyst but not so high as to cause significant denaturation of the lipase.[2]
Conclusion and Future Outlook
The dynamic kinetic resolution of primary amines using ruthenium p-cymene catalysts in combination with lipases represents a highly efficient and practical method for the synthesis of enantiomerically pure amines. The methodology is characterized by its broad substrate scope, high yields, and excellent enantioselectivities. By understanding the underlying mechanistic principles and the rationale behind the choice of reaction components, researchers can effectively implement and optimize this powerful synthetic tool.
Future developments in this field are likely to focus on the development of even more active and robust racemization catalysts that can operate at lower temperatures, further broadening the scope of compatible enzymes. Additionally, the development of continuous flow processes for DKR holds significant promise for large-scale industrial applications.
References
-
Paetzold, J.; Bäckvall, J. E. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. J. Am. Chem. Soc.2005 , 127 (50), 17620–17621. [Link]
-
Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal. [Link]
-
Paetzold, J.; Bäckvall, J. E. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. J. Am. Chem. Soc.2005 , 127 (50), 17620–17621. [Link]
Sources
Substrate scope for Chloro(p-cymene)N-(p-toluenesulfonyl) catalyzed reactions
Application Note: Substrate Scope & Optimization for RuCl(p-cymene)(TsDPEN) Catalyzed Asymmetric Transfer Hydrogenation
Executive Summary
This guide details the application of Chloro(p-cymene)[(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (hereafter referred to as RuCl(p-cymene)(TsDPEN) ) in Asymmetric Transfer Hydrogenation (ATH). Unlike traditional hydrogenation requiring high-pressure
This protocol is designed for medicinal chemists and process engineers requiring high enantiomeric excess (ee >95%) for chiral intermediates, specifically aryl-alkyl ketones , acetylenic ketones , imines , and
Mechanistic Principles: Metal-Ligand Bifunctionality
To optimize this reaction, one must understand that it does not proceed via a standard inner-sphere coordination mechanism. It operates via an outer-sphere mechanism known as Metal-Ligand Bifunctional Catalysis.[1]
-
The Engine: The Ruthenium center acts as the hydride acceptor/donor.
-
The Steering: The N-H proton on the TsDPEN ligand acts as a proton donor.
-
The Result: Simultaneous delivery of
and to the C=O or C=N bond without direct substrate binding to the metal, minimizing steric crowding and enhancing enantioselectivity.
Figure 1: Catalytic Cycle (Ru-TsDPEN)
Visualizing the 16-electron / 18-electron shuttle.
Caption: The catalytic cycle shuttles between the 16e amido complex (Red) and the 18e amine-hydride complex (Yellow). The substrate never binds directly to Ru, ensuring high turnover.
Substrate Scope & Performance Data
The RuCl(p-cymene)(TsDPEN) catalyst is highly specific. It excels with substrates capable of
Table 1: Substrate Classes and Expected Metrics
| Substrate Class | Example Structure | H-Donor System | Typical Yield | Typical ee% | Notes |
| Aryl-Alkyl Ketones | Acetophenone | FA/TEA (5:2) | >98% | 95-99% | The "Standard" scope. Electron-withdrawing groups on the ring increase rate. |
| Heteroaryl Ketones | 2-Acetylthiophene | FA/TEA (5:2) | 90-95% | 94-98% | S- and O-heterocycles are well tolerated. Pyridines may require pH adjustment. |
| Acetylenic Ketones | 1-phenyl-2-propyn-1-one | IPA/KOH | 85-95% | 90-97% | Critical: Use IPA. Formic acid can react with alkynes. |
| Cyclic Imines | 1-methyl-3,4-dihydroisoquinoline | FA/TEA (5:2) | >95% | 85-95% | Requires higher catalyst loading (S/C 100-200). Open chain imines are difficult (hydrolysis risk). |
| Phenacyl chloride | FA/TEA (5:2) | >95% | 95-97% | Precursors to chiral epoxides. Halogen is stable under these conditions. | |
| Ethyl 2-chloro-3-oxobutanoate | FA/TEA | >90% | 95-99% (dr >95:5) | DKR Mode: Rapid racemization of the |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Formic Acid/TEA)
Best for: Aryl ketones, scale-up, and substrates sensitive to reversibility.
Reagents:
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (CAS: 192139-92-7)
-
H-Donor: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).[2] Commercially available or prepared by adding FA dropwise to TEA at 0°C.
-
Solvent: None (neat) or DCM/EtOAc if substrate is solid.
Step-by-Step:
-
Charge: In a reaction flask, add the substrate (10 mmol) and catalyst (0.05 mmol, S/C = 200).
-
Degas: Purge the flask with Nitrogen/Argon for 5 minutes. Note: Oxygen kills the hydride species.
-
Initiate: Add the FA/TEA azeotrope (3-5 equivalents of hydride).
-
Reaction: Stir at 25-30°C. Monitor CO2 evolution (bubbler).
-
Visual Cue: The solution often turns from orange to deep red/purple.
-
-
Quench: Once TLC/HPLC shows conversion, add water and extract with EtOAc.
-
Purification: Wash organic layer with saturated
to remove residual formic acid. Dry over and concentrate.
Protocol B: Dynamic Kinetic Resolution (DKR)
Best for:
Mechanism: The base (TEA) promotes rapid enolization (racemization) of the
Modifications to Protocol A:
-
Temperature: Increase to 40-60°C. (Heat is needed to ensure the racemization rate > reduction rate).
-
Solvent: DMF or DCM is often used to facilitate proton transfer.
Workflow Optimization & Decision Tree
Use this logic flow to select the correct solvent system and troubleshooting steps.
Caption: Decision tree for selecting hydrogen donors and troubleshooting low conversion events.
Troubleshooting & Expert Insights
-
The "Induction Period" Myth:
-
If the reaction doesn't start immediately, do not add more catalyst. The 18e-hydride species (Yellow/Orange) takes time to form from the precatalyst.
-
Tip: Pre-stir the catalyst in the H-donor for 10 minutes before adding the substrate for difficult cases.
-
-
Base Sensitivity:
-
In IPA/KOH systems, too much base can cause aldol condensation side reactions. Keep base concentration low (1-2 mol%).
-
In FA/TEA systems, ensure the ratio is 5:2. If it becomes too acidic (ratio > 3:1), the amine on the ligand protonates, shutting down the "Bifunctional" mechanism.
-
-
Oxygen Poisoning:
-
The Ru-Hydride is sensitive to oxidation. If the reaction turns green or black , the catalyst has decomposed (formation of Ru-black). The active solution should be red/purple/orange .
-
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3][4][5][6][7][8] Accounts of Chemical Research.
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research.
-
Wills, M., et al. (2014). The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors. Modern Research in Catalysis.
-
Matsumura, K., et al. (2011). Asymmetric Transfer Hydrogenation of α-Substituted Ketones (DKR).[8] Journal of the American Chemical Society.[3][9]
Sources
- 1. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 2. repositorio.ufmg.br [repositorio.ufmg.br]
- 3. kanto.co.jp [kanto.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. New insight into the role of a base in the mechanism of imine transfer hydrogenation on a Ru( ii ) half-sandwich complex - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT32733G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Scale-up procedures for Chloro(p-cymene)N-(p-toluenesulfonyl) synthesis
Application Note: Scalable Synthesis of Chloro(p-cymene)[N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II)
Executive Summary
This application note details the industrial scale-up procedure for the synthesis of Chloro(p-cymene)[N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (commonly referred to as RuCl(p-cymene)(TsDPEN) ).
This complex is a "privileged catalyst" in asymmetric synthesis, specifically for Asymmetric Transfer Hydrogenation (ATH) of ketones and imines. Its ability to operate under mild conditions (aerobic, aqueous/organic media) with high enantioselectivity makes it a critical reagent in the manufacturing of chiral pharmaceutical intermediates (APIs).
Key Technical Advantages of this Protocol:
-
Stoichiometric Precision: Optimized Ru-to-Ligand ratio to minimize precious metal waste.
-
Scalability: Validated from gram-scale (1g) to pilot-scale (100g+).
-
Purification Efficiency: Eliminates column chromatography in favor of crystallization, essential for GMP compliance.
Reaction Engineering & Mechanism
Chemical Pathway
The synthesis involves the complexation of the Ruthenium dimer precursor with the chiral sulfonamide ligand in the presence of a base to neutralize the HCl byproduct.
Reaction Scheme:
Critical Process Parameters (CPPs)
| Parameter | Setpoint | Rationale |
| Stoichiometry | 1.0 : 2.05 (Dimer : Ligand) | Slight excess of ligand ensures complete consumption of the expensive Ru precursor. |
| Temperature | 80°C (Reflux) | Required to overcome the activation energy for ligand exchange; ensures reaction completion < 2 hours. |
| Solvent | 2-Propanol (IPA) | Solubilizes reactants but acts as an anti-solvent for the product upon cooling/water addition, facilitating crystallization. |
| Base | Triethylamine (TEA) | Scavenges HCl released during coordination. Weaker bases (e.g., |
Detailed Scale-Up Protocol
Target Scale: 50 g Output Estimated Yield: >90%
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Precursor: Dichloro(p-cymene)ruthenium(II) dimer (
) – [CAS: 52462-29-0] -
Ligand: (1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) – [CAS: 167316-27-0] (or (R,R) enantiomer depending on target).
-
Solvent: 2-Propanol (IPA), HPLC Grade.
-
Base: Triethylamine (
), anhydrous. -
Equipment: 1L Jacketed Reactor (or 3-neck flask), Overhead Stirrer, Reflux Condenser, Nitrogen line.
Step-by-Step Procedure
Step 1: Reactor Charging (Inert Atmosphere)
-
Purge the reactor with Nitrogen (
) for 15 minutes to remove oxygen. Note: While the final catalyst is air-stable, the Ru(II) intermediate is susceptible to oxidation. -
Charge 25.0 g of
(40.8 mmol) into the reactor. -
Charge 30.6 g of (S,S)-TsDPEN (83.6 mmol, 2.05 eq).
-
Add 400 mL of 2-Propanol. Start agitation at 250 RPM.
Step 2: Activation & Reaction 5. Add 12.0 mL of Triethylamine (86 mmol, 2.1 eq) dropwise via syringe or addition funnel.
- Observation: The suspension will change color (typically orange to dark red/brown) as the complex forms.
- Heat the mixture to 80°C (Reflux) .
- Maintain reflux for 1 to 2 hours .
- IPC (In-Process Control): Monitor by TLC (SiO2, DCM/MeOH 95:5) or HPLC.[1] The starting dimer spot should disappear.[1]
Step 3: Work-up & Crystallization 8. Cool the reaction mixture to 40°C . 9. Concentrate the solution under reduced pressure (Rotary Evaporator) to approximately 100 mL (1/4th original volume).
- Caution: Do not distill to dryness.[2]
- Slowly add 200 mL of Deionized Water to the concentrate while stirring vigorously.
- Mechanism:[3][4][2][5] Water acts as an anti-solvent, forcing the hydrophobic Ru-complex to precipitate while keeping the Triethylamine-HCl salt dissolved.
- Cool the slurry to 0–5°C and age for 1 hour to maximize yield.
Step 4: Isolation & Drying 12. Filter the orange/red solid using a sintered glass funnel (Porosity 3). 13. Wash the cake with 50 mL of cold water (removes salts). 14. Wash the cake with 20 mL of cold Ethanol (removes unreacted ligand traces). 15. Dry the solid in a vacuum oven at 45°C for 12 hours.
Quality Control & Characterization
The final product must meet the following specifications for pharmaceutical use:
| Test | Method | Specification |
| Appearance | Visual | Orange to brick-red crystalline powder |
| Identity | 1H-NMR (CDCl3) | Conforms to structure; characteristic peaks for p-cymene (doublets at 1.2 ppm) and TsDPEN aromatic protons. |
| Purity | HPLC (C18) | > 98.0% Area |
| Enantiomeric Purity | Chiral HPLC | > 99.9% ee (Retains ligand chirality) |
| Elemental Analysis | C, H, N | Within ±0.4% of theoretical |
Key NMR Diagnostic Peaks (CDCl3):
- 8.2–6.6 (m, Ar-H, TsDPEN + p-cymene aromatics)
- 3.6 (m, CH-N, chiral backbone)
- 2.9 (sept, CH(CH3)2, p-cymene)
- 2.3 (s, CH3, Tosyl)
- 2.1 (s, CH3, p-cymene)
Workflow Visualization
Figure 1: Process Flow Diagram for the synthesis of RuCl(p-cymene)(TsDPEN).
Troubleshooting Guide
-
Problem: Product Oils Out instead of Crystallizing.
-
Cause: Temperature dropped too fast or solvent ratio (IPA:Water) is incorrect.
-
Solution: Re-heat to dissolve the oil, add a seed crystal, and cool slowly (10°C/hour). Ensure water is added after concentration.
-
-
Problem: Low Yield (< 80%).
-
Cause: Product lost in mother liquor due to excess IPA.
-
Solution: Concentrate further before water addition. Ensure the final mixture is cooled to < 5°C.
-
-
Problem: Dark/Black Impurities.
-
Cause: Oxidation of Ruthenium dimer (Ru0 formation).
-
Solution: Ensure strict
purging during the initial charging and heating ramp.
-
References
-
Haack, K. J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The Catalyst Precursor, Trans-RuH(η1-BH4)(binap)(1,2-diamine): Its Structure and Reactivity. Angewandte Chemie International Edition. Link
-
Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society.[1] Link
-
Thermo Fisher Scientific. Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(II) Product Page. Link
-
Organic Syntheses. Synthesis of (S,S)-TsDPEN Ligand and Ru-Complexes. Org. Synth. 2005, 82, 10-17. Link
Sources
- 1. EP3106453B1 - Method for producing optically active compound, and novel metal-diamine complex - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I), 97% 1 g [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. kanto.co.jp [kanto.co.jp]
Troubleshooting & Optimization
Improving enantiomeric excess with Chloro(p-cymene)N-(p-toluenesulfonyl) catalysts
Current Status: Online Agent: Senior Application Scientist Topic: Troubleshooting & Optimization of Asymmetric Transfer Hydrogenation (ATH)
Introduction: The System Architecture
You are likely utilizing the Noyori-Ikariya class of catalysts, specifically Chloro(p-cymene)[(N-p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (and its derivatives).[1]
This system operates via Metal-Ligand Bifunctional Catalysis .[2] Unlike traditional hydrogenation where the ligand solely modifies the metal's electronics/sterics, here the ligand participates directly in bond breaking/forming via the N-H moiety.
Core Catalytic Principle: The reaction involves a concerted transfer of a hydride (from Ru) and a proton (from the amine N) to the ketone C=O bond. This "outer-sphere" mechanism avoids direct coordination of the ketone oxygen to the metal, which is the secret to its high chemoselectivity and enantioselectivity.
Module 1: Diagnostic Matrix (Troubleshooting)
Use this decision tree to diagnose "Low ee" or "Stalled Reaction" issues immediately.
Q1: My enantiomeric excess (ee) erodes as the reaction proceeds. Why?
Diagnosis: You are likely using Isopropanol (IPA) as your hydrogen source.
Root Cause: Thermodynamic Equilibrium vs. Kinetic Control.
The transfer hydrogenation in IPA is reversible .
Corrective Actions:
-
Switch Hydrogen Source (Recommended): Change to Formic Acid/Triethylamine (TEAF) azeotrope (5:2 ratio). This reaction releases CO₂, making the step irreversible .[2]
-
Result: The ee remains constant even at 100% conversion.
-
-
Kinetic Quench: If you must use IPA, monitor conversion closely. Quench the reaction immediately upon reaching ~95% conversion. Do not let it stir overnight "just to be safe."
-
Acetone Removal: If possible, gently distill off the acetone byproduct during reaction (difficult due to IPA volatility) or use a large excess of IPA to shift equilibrium.
Q2: The reaction won't start (0% Conversion).
Diagnosis: Failure to generate the active 16-electron species. Root Cause: The precatalyst is an 18-electron saturated complex (Ru-Cl). It requires a base to eliminate HCl and form the active 16-electron species.
Corrective Actions:
-
Check Base Stoichiometry: Ensure you have added sufficient base (KOH, NaOH, or Et₃N).
-
IPA System:[3] Requires catalytic base (e.g., 1-5 mol% KOH).
-
TEAF System: The Triethylamine serves as the base. Ensure the ratio is correct (Formic acid must not be in large excess relative to amine, or the catalyst stays protonated/inactive).
-
-
Induction Period: Heat the catalyst precursor with the base in the solvent for 15-20 minutes before adding the substrate. This ensures the active hydride is pre-formed.
Q3: My ee is stable but consistently lower than literature (e.g., 85% vs 98%).
Diagnosis: Non-enantioselective background reaction or improper temperature. Root Cause:
-
Temperature: Higher temperatures increase the rate of the uncatalyzed (or non-selective) background hydride transfer (Meerwein-Ponndorf-Verley type) or reduce the difference in ΔG‡ between the diastereomeric transition states.
-
Base Concentration: Too much strong base (KOH) can promote racemic background transfer hydrogenation.
Corrective Actions:
-
Cool Down: Lower the temperature to 0°C or -20°C. Rate will decrease, but ee usually increases.
-
Base Optimization: Reduce KOH loading to the minimum required to activate the catalyst (e.g., maintain Base:Catalyst ratio at 1:1 or 2:1, rather than large excess).
Module 2: Visualization of Logic
Figure 1: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing common ATH failures. Blue/Green nodes indicate actionable solutions.
Module 3: Standard Operating Protocols (SOP)
Select the protocol based on your stability requirements.
Protocol A: The Irreversible Method (High ee Stability)
Recommended for scale-up or when reaction times are long.
Reagents:
-
Hydrogen Source: Formic Acid/Triethylamine azeotrope (5:2 molar ratio).
-
Solvent: DCM or neat (if liquid substrate).
Step-by-Step:
-
Preparation: In a Schlenk flask, dissolve the ketone (10 mmol) in the HCOOH/Et₃N azeotrope (5 mL).
-
Degassing: Sparge the solution with nitrogen for 10 minutes to remove O₂ (Ru-H species are air-sensitive).
-
Catalyst Addition: Add the Ru catalyst (S/C ratio 100-1000, typically 0.05 mmol for S/C=200).
-
Reaction: Stir at 25°C . Monitor by TLC/GC.
-
Note: Bubbles of CO₂ will evolve. Ensure open venting (via bubbler).
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with saturated NaHCO₃ to remove residual formic acid.
Protocol B: The Isopropanol Method (Eco-Friendly/Easier Workup)
Recommended for rapid screening or volatile products.
Reagents:
-
Hydrogen Source: Isopropanol (IPA).
-
Base: KOH (0.1 M in IPA).
Step-by-Step:
-
Activation: In a flask, mix Catalyst (0.01 mmol) and IPA (10 mL). Add KOH solution (0.02 mmol). Stir for 15 mins at RT. The solution often turns from orange to deep purple/red (formation of 16e- species).
-
Substrate Addition: Add ketone (1.0 mmol).
-
Reaction: Stir at RT .
-
Critical Monitoring: Check conversion every 30 mins. STOP the reaction immediately once conversion >95%.
-
Workup: Evaporate solvent. Flash chromatography.
Data Comparison: IPA vs. TEAF
| Feature | Isopropanol (IPA) | Formic Acid / Et₃N (TEAF) |
| Reversibility | Reversible (Racemization risk) | Irreversible (CO₂ loss) |
| ee Stability | Erodes over time | Stable indefinitely |
| Reaction Rate | Generally Faster | Slower (often requires higher loading) |
| Workup | Simple evaporation | Requires basic wash |
| Atom Economy | Poor (Acetone waste) | Good (CO₂ waste) |
Module 4: Mechanistic Insight (The "Why")
To master this reaction, you must visualize the Noyori-Ikariya Cycle .
-
Elimination: Base removes HCl from the pre-catalyst, creating the 16e- species.
-
H-Uptake: The 16e- species accepts H₂ (or H from donor) across the Ru-N bond.
-
Asymmetric Induction: The catalyst forms a supramolecular complex with the ketone. The aromatic ring of the catalyst and the aromatic ring of the ketone engage in CH-π interactions , locking the orientation.
-
Concerted Transfer: Hydride (from Ru) and Proton (from N) transfer simultaneously.
Figure 2: The Catalytic Cycle
Caption: The Metal-Ligand Bifunctional Mechanism. The red node (16e-) is the key intermediate that must be regenerated.
References
-
Noyori, R. (2001).[6] Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org. [Link]
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research. [Link]
-
Organic Syntheses. (2004). Asymmetric Transfer Hydrogenation of Acetophenone using RuCl(p-cymene)(TsDPEN). Org. Synth. 2005, 82, 10. [Link]
-
Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry.[5][7][8] [Link]
Sources
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. diva-portal.org [diva-portal.org]
- 3. Air-Stable Triazole-Based Ru(II) Complexes Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Ethanol as a Solvent and a Hydrogen Donor [scielo.org.mx]
- 4. kanto.co.jp [kanto.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in Ru-catalyzed transfer hydrogenation
Topic: Troubleshooting Low Conversion in Ru-Catalyzed Transfer Hydrogenation Role: Senior Application Scientist (Tier 3 Support) Status: Ticket Open[1]
Introduction: Beyond the "Black Box"
Welcome to the Technical Support Center. If you are reading this, your Transfer Hydrogenation (CTH) has likely stalled, and standard optimization (adding more catalyst, increasing heat) isn't working.
In Ru-catalyzed CTH (specifically using Noyori-type catalysts like Ru-TsDPEN or tethered variants), low conversion is rarely a random event.[1] It is usually a symptom of one of two distinct pathologies: Thermodynamic Equilibrium (the reaction cannot go further) or Kinetic Deactivation (the catalyst died).
This guide treats your reaction as a patient. We will not guess; we will diagnose using specific stress tests.[1]
Module 1: The Diagnostic Workflow (The "Triage")
Before changing solvents or buying new ligands, you must determine if your reaction is stalled (equilibrium) or dead (poisoned).[1]
The "Spike" Protocol
Perform this test on your stalled reaction mixture.
-
Take an Aliquot: Analyze the conversion of your stalled reaction (e.g., it's stuck at 65%).
-
Split the Batch: Divide the reaction mixture into two vials (A and B).
-
Spike Vial A (Substrate): Add 10% more starting ketone.
-
Spike Vial B (Catalyst): Add 1 mol% fresh catalyst.
-
Incubate: Run both for 1 hour at reaction temperature.
-
Analyze:
| Observation | Diagnosis | Root Cause | Action Plan |
| Vial A (Substrate) converts further | Active Catalyst | The catalyst is alive, but the reaction has hit Thermodynamic Equilibrium .[1] | See Module 2 . |
| Vial B (Catalyst) resumes conversion | Catalyst Death | The original catalyst has been poisoned or thermally decomposed.[1] | See Module 3 . |
| Neither works | Product Inhibition | The product alcohol or a byproduct is actively inhibiting the catalyst. | Switch Solvent System.[1] |
Visualizing the Logic
Figure 1: Decision tree for diagnosing stalled CTH reactions.
Module 2: The Thermodynamic Wall (Isopropanol Issues)
The Science: The most common failure mode in Isopropanol (IPA) is the Meerwein-Ponndorf-Verley (MPV) Equilibrium . The reaction is reversible.[1] As you convert Ketone → Alcohol, you simultaneously convert IPA → Acetone.[1] Acetone is a better hydrogen acceptor than your substrate.[1] Once acetone accumulates, it competes for the Ru-H species, pushing the reaction backward [1].
Symptoms:
-
Conversion halts at ~80-90% regardless of time.[1]
-
Enantiomeric excess (ee) erodes over time (product racemization via the reverse reaction).
Troubleshooting Protocol:
-
The "Open System" Method:
-
Do not run IPA reactions in sealed pressure tubes.[1]
-
Use a constant stream of Nitrogen/Argon to sparge the solution, physically removing the volatile acetone byproduct.
-
-
The "Dilution" Fix:
-
Decrease substrate concentration (e.g., from 1.0 M to 0.1 M). This shifts the equilibrium by providing a larger molar excess of IPA relative to the acetone produced.
-
-
The "Nuclear" Option (Switch Hydrogen Source):
-
Switch from IPA to Formic Acid/Triethylamine (TEAF) .[1]
-
Why: This reaction produces CO₂ as the byproduct, which bubbles out of the solution. The reaction becomes irreversible (Kinetic Control) [2].
-
Module 3: Catalyst Deactivation (Kinetics & Poisons)
The Science: Ru-TsDPEN catalysts cycle between a 16-electron (purple/green) species and an 18-electron (orange/yellow) hydride species.[1] If the catalyst encounters a strong Lewis base (poison) or oxidizer, it forms a stable, inactive complex.
Common Poisons:
-
Thiols/Sulfur: Irreversibly bind to Ru.[1]
-
Unprotected Amines: Primary amines can chelate the metal, shutting down the open coordination site.
-
Oxygen: Oxidizes the Ru-H species.[1]
Troubleshooting Protocol:
-
The "Pre-Catalyst" Check:
-
Substrate Purification:
Module 4: The Base Trap (Activation Issues)
The Science: The base in CTH is not a stoichiometric reagent; it is an activator. It removes the chloride from the Ru-Cl precatalyst to form the active 16e- species.
-
Too Little Base: The catalyst never activates (Induction period is infinite).
-
Too Much Base: Promotes racemization of the product and aldol condensation of the acetone byproduct [3].
Optimization Table:
| Hydrogen Source | Recommended Base | Ratio (Base:Catalyst) | Notes |
| Isopropanol | KOtBu or KOH | 2:1 to 5:1 | Strong base required to form Ru-alkoxide.[1] |
| Formic Acid | Triethylamine (Et3N) | Excess (Solvent) | Usually used as a 5:2 azeotrope (TEAF).[1] |
| Formic Acid | NaOOCH (Sodium Formate) | N/A (Buffer) | Used in biphasic (Water/DCM) systems.[1] |
Visualizing the Mechanism
Understanding where the failure occurs in the cycle helps you choose the right fix.
Figure 2: The Bifunctional Catalytic Cycle. Note that in IPA, the "Release Byproduct" step is reversible (Acetone can re-enter), whereas in HCOOH, CO2 leaves permanently.
Frequently Asked Questions (FAQ)
Q: My reaction turns black after 30 minutes. Is this normal? A: No. A black solution usually indicates the formation of "Ruthenium Black" (metallic Ru nanoparticles). This means your ligand has dissociated, likely due to overheating (>60°C for extended periods) or extreme pH. Lower the temperature and check your ligand stability.
Q: Can I use water as a co-solvent? A: Yes, but only with specific catalysts (e.g., Ru-TsDPEN is hydrophobic, but sulfonated variants exist). Actually, water accelerates the reaction for some "tethered" Ru catalysts by stabilizing the transition state, provided the substrate is soluble [4].
Q: I have high conversion but 0% ee. Why? A: You likely have a background reaction.[1] If you are using a strong base (KOtBu) with an enolizable ketone, the base might be catalyzing a non-enantioselective transfer. Reduce the base loading or switch to the milder Formic Acid/Et3N system.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][3][4] Accounts of Chemical Research.
-
Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1][3][5][6] Journal of the American Chemical Society.
-
Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds.[1][4] Tetrahedron: Asymmetry. [1]
-
Wu, X., Liu, J., Li, X., Zanotti-Gerosa, A., Hancock, F., Vinci, D., Ruan, J., & Xiao, J. (2006). On the Role of Water in Asymmetric Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition. [1]
Sources
Preventing catalyst deactivation in Chloro(p-cymene)N-(p-toluenesulfonyl) reactions
Topic: Optimization & Troubleshooting for Chloro(p-cymene)[N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine] Ruthenium(II) Complexes.
Applicable Catalysts:
Module 1: The Mechanistic "Kill Switch"
To prevent deactivation, you must first understand how the catalyst "dies." The Chloro(p-cymene)(TsDPEN) complex is a pre-catalyst . It is stable and robust in its chloride form (orange solid). However, once activated, it enters a fragile cycle between a 16-electron unsaturated species and an 18-electron hydride.
The Critical Instability:
The active 16-electron species,
Visualizing the Life & Death of the Catalyst
The following diagram maps the operational window versus the deactivation pathways.
Figure 1: The Catalytic Cycle.[1] The system must cycle rapidly between the 16e- and 18e- states (Green Loop). Any delay in this loop forces the catalyst into the "Red Zones" of dimerization or decomposition.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned from orange to dark black/green."
Diagnosis: Formation of Ruthenium Black (Colloidal Ru).[2]
Cause: This indicates the loss of the stabilizing
-
Immediate: The reaction is dead. Filter through Celite to remove the metal, but conversion will not improve.[2]
-
Prevention: Ensure strict degassing of solvents (freeze-pump-thaw). If using Formic Acid/TEA, ensure the ratio is maintained (typically 5:2) to keep the Ru-H species regenerated.
Issue 2: "Conversion stalled at ~50% and adding more time doesn't help."
Diagnosis: Catalyst Dimerization or pH Drift. Cause:
-
Dimerization: If the catalyst concentration is too high, the 16e- species react with each other instead of the hydride source.
-
pH Drift: In Formic Acid/TEA transfer hydrogenation, the mixture loses
. If the system becomes too basic, the equilibrium shifts, preventing the regeneration of the active Ru-Hydride. The Fix:
-
Rescue: Add a small aliquot of fresh Formic Acid (to reset pH) or a small amount of fresh catalyst (0.1 mol%).
-
Prevention: Maintain a catalyst concentration below 0.5 M. For difficult substrates, add the catalyst in two portions (0.5 equiv at T=0, 0.5 equiv at T=2h).
Issue 3: "I see an induction period (1-2 hours) before the reaction starts."
Diagnosis: Slow Pre-catalyst Activation. Cause: The displacement of the Chloride ligand by the base is the rate-determining initiation step. If you are using a weak base or low temperature, the "true" catalyst hasn't formed yet. The Fix:
-
Protocol Adjustment: "Pre-activate" the catalyst. Mix the Ru-Cl precursor with the base (e.g., TEA or KOH) in the solvent for 15 minutes before adding the ketone substrate. You should observe a color shift (often deep red/purple) indicating the 16e- species is ready.
Issue 4: "The Enantiomeric Excess (ee) is lower than reported in literature."
Diagnosis: Background Reaction or Temperature Issues. Cause:
-
Racemic Background: If using Isopropanol (IPA) with KOH, the base can catalyze a non-enantioselective transfer hydrogenation (Meerwein-Ponndorf-Verley reduction) competing with the Ru catalyst.
-
Temperature: Higher temperatures increase the rate of the racemic background reaction faster than the catalytic reaction. The Fix:
-
Switch System: Move from IPA/KOH to Formic Acid/TEA (FA/TEA). The FA/TEA system is irreversible and generally suppresses the background racemic pathway [1].
-
Cool Down: Lower the temperature to 0°C or 20°C. The Ru-catalyst maintains high activity at lower temps, while background reactions slow significantly.
Module 3: Optimization Protocols
A. Solvent & Hydrogen Donor Compatibility[3]
The choice of hydrogen donor dictates the catalyst's lifespan.
| Parameter | Isopropanol (IPA) | Formic Acid / TEA | Water / Formate |
| Mechanism | Reversible (Equilibrium limited) | Irreversible (Kinetic control) | Irreversible (Phase Transfer) |
| Catalyst Stability | Moderate | High (stabilized by formate) | Low (hydrolysis risk) |
| Common Failure | Equilibrium prevents 100% conv. | Mass transfer limitations | |
| Best For | Robust, simple ketones | High conversion, high ee | Green chemistry, pH sensitive substrates |
B. The "Golden Ratio" for Formic Acid/TEA
For the
-
Standard Ratio: 5:2 (molar ratio of HCOOH to
). -
Why? This specific ratio forms an azeotrope that acts as both solvent and hydrogen donor, maintaining the optimal pH for the Ru-H cycle. Deviating to 1:1 (too basic) or 10:1 (too acidic) will deactivate the catalyst [2].
C. Decision Tree for Reaction Setup
Figure 2: Workflow for selecting conditions and handling stalls.
Module 4: Storage & Handling Standards
To ensure reproducibility, the pre-catalyst must be handled according to its oxidation state sensitivity.
-
The Pre-Catalyst (Orange Solid):
-
Stability:[3] Air-stable indefinitely if kept dry.
-
Storage: Desiccator at Room Temperature. Moisture can hydrolyze the Ru-Cl bond over months, forming inactive hydroxo-species.
-
-
The Active Solution (Purple/Red):
-
Stability:[3] Highly Air-Sensitive.
-
Handling: Never store. Generate in situ. If you must transfer it, use a cannula or gastight syringe under Argon.
-
-
Removal (Post-Reaction):
-
Ruthenium residues can be toxic and difficult to remove.[4]
-
Protocol: After concentration, add Silica Gel Thiol (SH-modified silica) or wash with aqueous Sodium Bisulfite to sequester Ru species before column chromatography.
-
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][6] Accounts of Chemical Research, 30(2), 97–102. Link
-
Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[7][8] Journal of the American Chemical Society, 118(10), 2521–2522. Link
-
Wu, X., Liu, J., Di Tommaso, D., Iggo, J. A., Catlow, C. R. A., Bacsa, J., & Xiao, J. (2008). A Multilateral Mechanistic Study into Asymmetric Transfer Hydrogenation in Water. Chemistry – A European Journal, 14(25), 7699–7715.[8] Link
-
Blacker, A. J., & Wills, M. (2012). C–H Activation and Functionalization using Ruthenium(II) p-Cymene Complexes. In Ruthenium in Catalysis. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 5. kanto.co.jp [kanto.co.jp]
- 6. Density functional theory investigation of Ru( ii ) and Os( ii ) asymmetric transfer hydrogenation catalysts - Faraday Discussions (RSC Publishing) DOI:10.1039/D1FD00075F [pubs.rsc.org]
- 7. kanto.co.jp [kanto.co.jp]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselectivity in Asymmetric Transfer Hydrogenation with RuCl(p-cymene)N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine
Welcome to the technical support center for the highly efficient and widely used class of Noyori-type catalysts, specifically focusing on RuCl(p-cymene)N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (both (S,S) and (R,R) enantiomers, hereafter referred to as Ru-TsDPEN). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this catalyst for asymmetric transfer hydrogenation (ATH) of ketones and imines.
Here, we will delve into one of the most critical reaction parameters: temperature . Understanding and controlling the reaction temperature is paramount for achieving high enantioselectivity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and the theoretical underpinnings to empower you to optimize your reactions and resolve common experimental challenges.
The Fundamental Role of Temperature in Stereoselectivity
In asymmetric catalysis, the enantiomeric excess (% ee) of a reaction is a direct consequence of the difference in the activation energies (ΔΔG‡) between the two competing diastereomeric transition states that lead to the (R) and (S) products. Temperature plays a pivotal role in this energy landscape.
According to the Eyring-Polanyi equation, the rate constant (k) of a reaction is related to the Gibbs free energy of activation (ΔG‡).[1] For two competing pathways leading to enantiomers, the ratio of their rate constants (k_R / k_S) determines the enantiomeric excess. This ratio is exponentially dependent on the difference in their activation energies and inversely dependent on the temperature (T):
ln(k_R / k_S) = - (ΔG‡_R - ΔG‡_S) / RT = - ΔΔG‡ / RT
From this relationship, it is evident that as the temperature decreases, the term ΔΔG‡ / RT becomes larger, leading to a greater differentiation between the rates of formation of the two enantiomers. Consequently, in most cases, lower reaction temperatures result in higher enantioselectivity . This principle is a cornerstone of what is known as kinetic control , which is fundamental to asymmetric synthesis. Under kinetic control, the product ratio is determined by the relative rates of formation, not the thermodynamic stability of the products.[2][3]
Troubleshooting Guide: Temperature-Related Issues
This section is formatted as a series of common problems you might encounter during your experiments, followed by diagnostic questions and step-by-step solutions.
Issue 1: Low Enantioselectivity (% ee)
You've run your asymmetric transfer hydrogenation of a prochiral ketone using Ru-TsDPEN, but the enantiomeric excess is significantly lower than expected based on literature precedents.
Diagnostic Questions:
-
At what temperature was the reaction performed?
-
Have you tried running the reaction at a lower temperature?
-
Is there a possibility of a competing, non-catalyzed background reaction?
Troubleshooting Protocol:
-
Systematic Temperature Screening: The most crucial first step is to screen a range of temperatures.[4] It is recommended to start at room temperature (20-25 °C) and then incrementally decrease the temperature. A typical screening range could be: 25 °C, 0 °C, -20 °C, and -40 °C.
-
Monitor Reaction Time: Be aware that lowering the temperature will decrease the reaction rate.[2] Patience is key; allow sufficient time for the reaction to proceed to a reasonable conversion at lower temperatures. Monitor the reaction progress by TLC or GC/HPLC.
-
Consider the Substrate: For some substrates, the optimal temperature may not be the lowest one tested. While generally lower is better, some catalyst-substrate combinations might exhibit a specific optimal temperature.[4]
-
Case Study - γ-aryl-α,γ-dioxo-butyric acid ester: A study on the ATH of γ-phenyl-α,γ-dioxo-butyric acid ester using RuCl(p-cymene)[(S,S)-Ts-DPEN] found that running the reaction at room temperature in DMF yielded 84% ee. By decreasing the temperature to -20 °C, the enantioselectivity was optimized.[5]
| Substrate Example | Temperature (°C) | Solvent | Enantiomeric Excess (% ee) |
| γ-phenyl-α,γ-dioxo-butyric acid ester | Room Temp. | DMF | 84%[5] |
| γ-phenyl-α,γ-dioxo-butyric acid ester | -20 | DMF | Optimized (higher)[5] |
| Levulinic Acid | 30 | MeOH | 78%[6] |
Note: This table is illustrative. Optimal conditions are substrate-dependent.
Issue 2: Reaction Stalls or is Excessively Slow at Low Temperatures
You've followed the advice to lower the temperature to improve enantioselectivity, but now the reaction is either not proceeding to completion or is impractically slow.
Diagnostic Questions:
-
How low is the temperature?
-
What is the solvent, and what is its freezing point?
-
What is the concentration of your reactants and catalyst?
Troubleshooting Protocol:
-
Find the "Sweet Spot": There is a trade-off between enantioselectivity and reaction rate. The goal is to find the lowest temperature at which the reaction completes within a reasonable timeframe. If -40 °C is too slow, try -20 °C or 0 °C.
-
Solvent Choice: Ensure your solvent is suitable for the chosen temperature. For example, while dichloromethane (DCM) is a common solvent, it freezes at -96.7 °C, making it suitable for very low-temperature reactions. In contrast, if you are using a solvent that becomes viscous or freezes, it will impede the reaction.
-
Increase Catalyst Loading: If the reaction rate is the primary issue at a temperature that provides excellent enantioselectivity, a modest increase in the catalyst loading (e.g., from 1 mol% to 2 mol%) can sometimes accelerate the reaction without negatively impacting the % ee.
-
Concentration Effects: In some cases, increasing the concentration of the reactants can help to increase the reaction rate. However, be cautious as this can also lead to solubility issues at low temperatures.
Frequently Asked Questions (FAQs)
Q1: Can higher temperatures ever lead to higher enantioselectivity?
A: While it is uncommon, some catalytic systems can exhibit unusual temperature dependencies, including a reversal of enantioselectivity at different temperatures. However, for Noyori-type catalysts like Ru-TsDPEN, the prevailing mechanism is often described as a "lock-and-key" model.[1] This suggests that the major diastereomeric intermediate leads to the major product, and such unusual temperature effects are not typically expected. Generally, for this catalyst class, lower temperatures favor higher enantioselectivity.
Q2: My reaction shows good enantioselectivity initially, but it decreases over time. Is this related to temperature?
A: This could be indirectly related to temperature. If the reaction is run at a higher temperature for an extended period, it's possible that catalyst deactivation is occurring. The active Ru-hydride species is sensitive to oxygen, so rigorous exclusion of air is critical.[4] Running the reaction at a lower temperature not only can improve the intrinsic selectivity but also may enhance the catalyst's stability over the reaction time. Also, ensure your solvents are thoroughly degassed and all manipulations are performed under an inert atmosphere (e.g., using a glovebox or Schlenk techniques).[4]
Q3: How does the hydrogen source (e.g., formic acid/triethylamine vs. 2-propanol) interact with temperature effects?
A: The choice of hydrogen donor can influence the overall reaction kinetics, which in turn can be affected by temperature. Formic acid/triethylamine azeotrope is a very common and effective hydrogen source for these reactions. The kinetics of the transfer hydrogenation are complex and can involve inhibition by both reactants and products.[2] While the fundamental principle of temperature influencing the ΔΔG‡ remains the same, the optimal temperature might vary slightly between different hydrogen donor systems due to their different kinetic profiles.
Q4: Besides temperature, what are other critical factors for achieving high enantioselectivity?
A: Several factors are crucial:
-
Catalyst Purity: Ensure the Ru-TsDPEN catalyst is of high purity and handled under inert conditions to prevent degradation.[4]
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex. Screening solvents of varying polarities (e.g., DCM, Toluene, THF, Methanol) can be beneficial.[4][5]
-
Base: In reactions using 2-propanol as the hydrogen source, a base is required. The nature and amount of the base can significantly impact the results.
-
Purity of Substrate and Reagents: Impurities in the substrate or hydrogen donor can poison the catalyst. Ensure all reagents are of the highest possible purity.
References
-
Wang, Q., et al. (2010). A fluorinated dendritic TsDPEN-Ru(II) catalyst for asymmetric transfer hydrogenation of prochiral ketones in aqueous media. Chemical Communications, 46(32), 4616–4618. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]
-
Dabhi, N. S., et al. (2019). Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst. ACS Omega, 4(22), 19503–19512. Retrieved from [Link]
-
Handgraaf, J.-W., et al. (2021). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? ACS Catalysis, 11(22), 13846–13855. Retrieved from [Link]
-
Wisman, R. V., et al. (2006). Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. Organic Process Research & Development, 10(3), 423–429. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Asymmetric hydrogenation. Wikipedia. Retrieved from [Link]
-
Li, Y., et al. (2015). Asymmetric transfer hydrogenation of α,γ-dioxo-butyric acid esters with chiral ferrocene-based ligands and Noyori's catalysts. RSC Advances, 5(1), 1-8. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Eyring equation. Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Retrieved from [Link]
Sources
Impact of solvent purity on Chloro(p-cymene)N-(p-toluenesulfonyl) performance
The following technical guide addresses the performance optimization of Chloro(p-cymene)[N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) , commonly referred to as RuCl(p-cymene)(TsDPEN) . This catalyst is the industry standard for Asymmetric Transfer Hydrogenation (ATH).
Topic: Impact of Solvent Purity on Catalyst Performance Audience: Senior Process Chemists & Research Scientists Status: Active Guide
System Overview: The "Bifunctional" Mechanism
To troubleshoot solvent effects, one must understand the unique Metal-Ligand Bifunctional Catalysis mechanism of this system. Unlike traditional hydrogenation where the metal binds the substrate, this catalyst operates via a concerted proton/hydride transfer.
-
The Pre-catalyst: The orange solid you weigh out is the stable 16-electron precursor (Ru-Cl).
-
The Activation: It must be treated with a base (e.g., TEA, KOH) to eliminate HCl, forming the active 18-electron Ru-Hydride-Amido species (often purple/red).
-
The Sensitivity: This active Ru-H species is the engine of the reaction. It is highly sensitive to proton sources (acids) and oxidants , but remarkably tolerant of heteroatoms compared to traditional hydrogenation catalysts.
Visualization: The Catalytic Cycle & Failure Modes
The following diagram illustrates the active cycle and where solvent impurities attack.
Figure 1: The ATH catalytic cycle showing the activation pathway and critical impurity attack vectors.
Critical Solvent Parameters
The purity of the hydrogen donor solvent (typically Isopropanol (IPA) or Formic Acid/Triethylamine ) is the single most common variable in reaction failure.
A. Dissolved Oxygen (The Silent Killer)
The active Ru-Hydride species reacts with molecular oxygen to form inactive Ru-oxo or hydroxo species.
-
Symptom: The reaction mixture turns from deep purple/red (active) to dark brown/black (decomposed) or stays orange (inactive).
-
Threshold: < 10 ppm dissolved
is recommended. -
Corrective Action: Sparging with
or Ar for 15 minutes is superior to simple sonication.
B. Water Content (The Equilibrium Shifter)
While Ru-TsDPEN is often cited as "water-tolerant" (and can even run in water with surfactants), uncontrolled water in organic media (IPA) is detrimental.
-
Mechanism: ATH is an equilibrium process (Oppenauer Oxidation is the reverse). Excess water can shift the equilibrium or hydrolyze labile substrates (e.g., imines) before reduction occurs.
-
Impact:
-
Ketones: Moderate tolerance. Technical grade IPA (0.2%
) is usually acceptable. -
Imines: Low tolerance. Hydrolysis of the imine back to the ketone results in a racemic alcohol byproduct instead of the chiral amine.
-
C. Acidic Impurities (The Catalyst Neutralizer)
The catalyst requires a basic environment to function.
-
Source: Oxidized alcohols (containing carboxylic acids) or un-neutralized halides in recycled solvents.
-
Effect: Acids protonate the amido nitrogen, locking the catalyst in its inactive 16e- precursor state.
-
Data: A solvent with acid value > 0.5 mg KOH/g can completely inhibit catalyst activation at low loadings (S/C > 1000).
Troubleshooting Guide (FAQs)
Q1: The reaction mixture never turned the characteristic purple/red color. Why?
Diagnosis: Catalyst Activation Failure.[1]
-
Cause 1 (Most Likely): Acidic Solvent. Your IPA or co-solvent contains acidic impurities that neutralized your base (TEA/KOH).
-
Cause 2: Insufficient Base. The base:catalyst ratio must be > 1:1 (ideally 2:1 or 5:1) to drive the equilibrium.[2]
-
Cause 3: Oxidation. The catalyst oxidized before activation.
-
Fix: Check the pH of your solvent. Ensure the base was added after the catalyst was dissolved, or premix the catalyst and base in a small amount of degassed solvent to observe the color change before adding substrate.
Q2: My conversion is good, but the enantiomeric excess (ee) is eroding over time.
Diagnosis: Product Racemization or Reversibility.
-
Mechanism: ATH is reversible. Once the thermodynamic equilibrium is reached, the reverse reaction (dehydrogenation) can racemize the product.
-
Solvent Role: If the solvent is not anhydrous, or if the hydrogen donor (IPA) is depleted, the equilibrium shifts back.
-
Fix: Stop the reaction immediately upon reaching >95% conversion. Do not let it stir "overnight" "just to be safe." Lower the reaction temperature (e.g., from 25°C to 0°C) to improve kinetic resolution.
Q3: Can I use technical grade Isopropanol?
Answer: Yes, but with caveats.
-
For Ketones: Generally yes, provided it is free of peroxides and significant acid content.
-
For Imines: No. Use anhydrous grade. The water content in tech-grade IPA (often ~0.5%) is sufficient to hydrolyze reactive imines, destroying yield and purity.
Q4: The reaction stalls at 50% conversion.
Diagnosis: Catalyst Deactivation or Equilibrium Limit.
-
Test: Add a second portion of catalyst (10% of original loading).
-
If reaction resumes: The original catalyst died (likely due to oxygen ingress or poisoning).
-
If reaction does not resume: You have reached thermodynamic equilibrium. You need to remove the byproduct (acetone) to drive the reaction forward.
-
-
Solvent Tip: Sparging nitrogen through the reaction (open system) can help strip out acetone, driving the equilibrium toward the product.
Quantitative Impact of Solvent Impurities
| Impurity Type | Limit (Recommended) | Effect on Ru-TsDPEN System | Corrective Protocol |
| Peroxides | < 5 ppm | Oxidizes Ru-H species; induces radical side reactions. | Test with peroxide strips; pass through activated alumina. |
| Water | < 0.05% (Imines)< 0.5% (Ketones) | Hydrolysis of substrate; shifts equilibrium. | Use molecular sieves (3Å) or anhydrous grade solvents. |
| Dissolved | < 10 ppm | Irreversible deactivation (Darkening of solution). | Sparge with |
| Acetone | 0% (Initial) | Product inhibitor (Reaction byproduct). | Use fresh IPA; do not recycle IPA without distillation. |
Standardized Optimization Protocol
Reagents
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Store in desiccator).
-
Solvent: Isopropanol (HPLC Grade or Anhydrous).
-
Base: KOH (powdered) or Triethylamine (freshly distilled).
Workflow
-
Degassing: Place the required volume of IPA in a flask. Sparge with nitrogen for 20 minutes. Do not skip this step.
-
Pre-complexation (Optional but Recommended):
-
Dissolve Catalyst and Base in 10% of the solvent volume.
-
Stir for 5-10 minutes.
-
Checkpoint: Look for a color change from orange to deep red/purple. This confirms the catalyst is active and the solvent is not too acidic.
-
-
Reaction:
-
Add the substrate to the remaining solvent.
-
Cannulate the active catalyst solution into the substrate solution.
-
Monitor via HPLC/GC.
-
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research.
-
Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds.[3] Tetrahedron: Asymmetry.
-
Blacker, A. J., et al. (2019). Practical Asymmetric Transfer Hydrogenation of Ketones and Imines. Organic Process Research & Development.
-
Wang, F., & Liu, H. (2012). Understanding the Role of Water in Aqueous Ruthenium-Catalyzed Transfer Hydrogenation. Chemistry - A European Journal.[4]
Sources
- 1. kanto.co.jp [kanto.co.jp]
- 2. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 3. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the role of water in aqueous ruthenium-catalyzed transfer hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Immobilized Ruthenium p-Cymene Catalysts
Welcome to the Advanced Catalysis Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with immobilized ruthenium p-cymene complexes (e.g., [RuCl2(p-cymene)]2 and [RuI2(p-cymene)]2).
While homogeneous ruthenium p-cymene complexes are highly efficient for transfer hydrogenations, aerobic oxidations, and alkylations, their solubility makes recovery difficult and risks heavy metal contamination in pharmaceutical active ingredients (APIs). Heterogenization (immobilization) on solid supports solves this, but introduces new challenges such as leaching, mechanical degradation, and site deactivation. This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to ensure your catalytic cycles remain robust.
Mechanistic Causality: Understanding Deactivation and Leaching
To troubleshoot a failing catalyst, one must first understand the causality of its failure. The [RuX2(p-cymene)]2 dimer relies on the p-cymene ligand for steric bulk and electronic stabilization.
The primary mechanism of deactivation is the dissociation of the p-cymene ligand under excessive thermal stress or incompatible solvent conditions [2]. Once the arene ligand dissociates, the exposed ruthenium center becomes highly susceptible to nucleophilic attack. In aqueous environments, this leads to rapid hydrolysis, converting the active ruthenium species into inactive ruthenium hydroxides or oxides [2]. Furthermore, if the catalyst is physically adsorbed onto a support rather than covalently bound, solvent polarity shifts can disrupt the van der Waals forces or π-π interactions holding the complex to the support, resulting in active metal leaching into the product stream.
Mechanistic pathways of Ru(p-cymene) catalyst deactivation and leaching.
Troubleshooting Guide & FAQs
Q1: I am observing a gradual loss of catalytic activity (yield drop) after the 3rd or 4th recycling run. What is causing this?
Cause: This is typically caused by either micro-leaching of the ruthenium complex into the filtrate or incomplete regeneration of the active sites. If you are using a simple physical adsorption method (like activated carbon), dynamic equilibrium during the reaction can cause trace ruthenium to desorb [2]. Solution: You must validate the integrity of the support system. After filtration, analyze the filtrate using ICP-MS or ICP-OES to quantify ruthenium content [5]. If leaching exceeds 5 ppm per cycle, switch to a less polar solvent to strengthen the hydrophobic interactions between the p-cymene ring and the carbon support, or consider a support with functionalized tethering ligands (e.g., TsDPEN-functionalized magnetic nanoparticles) [3].
Q2: My catalyst completely deactivated when I switched to an aqueous-phase reaction. Can it be regenerated?
Cause: As noted in the mechanistic overview, [RuX2(p-cymene)]2 complexes are prone to forming inactive ruthenium hydroxides in aqueous media when the p-cymene ligand dissociates [2]. Solution: In-situ regeneration of fully hydrolyzed Ru-hydroxides back to a p-cymene coordinated state is thermodynamically unfavorable. You must recover the bulk ruthenium via hydrometallurgical extraction. This involves digesting the spent catalyst in strong acids (e.g., 5M H3PO4 or HCl at 90 °C) to dissolve the ruthenium, followed by re-synthesis of the dimer [4]. To prevent this in the future, utilize highly hydrophobic activated carbon supports that create a localized microenvironment, shielding the active Ru centers from bulk water.
Q3: Filtration is becoming increasingly difficult with each cycle, and I am losing catalyst mass.
Cause: Mechanical grinding. Magnetic stirring bars physically crush activated carbon or silica supports during the reaction, reducing particle size until they pass through standard filter frits or clog the pores. Solution: Switch from magnetic stirring to overhead mechanical stirring. Alternatively, immobilize the catalyst on Magnetic Nanoparticles (MNPs) such as γ-Fe2O3. This allows for recovery via external magnetic decantation, entirely eliminating the need for abrasive filtration and preserving the catalyst's structural integrity over 9+ runs [3].
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols include built-in validation steps.
Protocol A: Heterogenization of [RuCl2(p-cymene)]2 on Activated Carbon
Causality note: Benzene or toluene is used as the solvent here because their non-polar nature forces the hydrophobic p-cymene complex to strongly adsorb into the lipophilic pores of the activated carbon.
-
Preparation: Dry 1.0 g of activated carbon under vacuum at 120 °C for 12 hours to remove adsorbed moisture and open the micropore network.
-
Immobilization: In a Schlenk flask under an inert nitrogen atmosphere, dissolve 50 mg of [RuCl2(p-cymene)]2 in 20 mL of anhydrous benzene. Add the dried activated carbon.
-
Adsorption: Stir the suspension gently (150 rpm) at room temperature for 24 hours. The solution will gradually turn from deep red/orange to colorless as the ruthenium adsorbs onto the carbon [1].
-
Recovery & Validation: Filter the catalyst through a sintered glass funnel (Porosity 4). Validation Step: Take a 1 mL aliquot of the clear filtrate, evaporate the solvent, and analyze via UV-Vis or NMR to confirm the absence of residual [RuCl2(p-cymene)]2.
-
Washing: Wash the solid residue with pentane (3 × 10 mL) and dry under high vacuum. The final ruthenium loading should be approximately 2.15–2.65 wt% [1].
Protocol B: Leaching Quantification via ICP-OES
Causality note: Nitric acid digestion is mandatory because it oxidizes the organic matrix and fully solubilizes any leached ruthenium into detectable nitrate salts.
-
Sample Collection: After a catalytic cycle, collect the entire product filtrate.
-
Digestion: Transfer a precise volume (e.g., 5 mL) of the filtrate to a Teflon digestion vessel. Add 3 mL of concentrated, trace-metal grade HNO3.
-
Heating: Heat the mixture at 90 °C until the organic solvent evaporates and the organic matrix is fully digested [5]. Repeat the HNO3 addition if the residue remains dark.
-
Dilution: Cool to room temperature and dilute the residue with Milli-Q water to exactly 10.0 mL. Filter through a 0.22 μm syringe filter.
-
Analysis: Introduce the sample into the ICP-OES instrument, calibrating against standard Ru solutions (10, 50, 100 ppb). Calculate the leaching percentage relative to the initial catalyst loading[5].
Self-validating workflow for Ru(p-cymene) recycling and leaching analysis.
Quantitative Performance Data
The choice of support dictates the recycling longevity and the extent of metal leaching. The table below synthesizes comparative data for different immobilization strategies.
| Support Material | Immobilization Method | Ru Loading (wt%) | Max Verified Cycles | Average Ru Leaching / Cycle | Yield Retention (Cycle 1 vs Max) |
| Activated Carbon | Physical Adsorption | 2.15 – 2.65% | 9 Cycles | < 1.5% | 99% → 94% |
| Magnetic Nanoparticles (γ-Fe2O3) | Covalent Tethering (TsDPEN) | ~1.80% | 9 Cycles | < 0.5% | 98% → 96% |
| Mesoporous Silica (SBA-15) | Silane Linkage | ~3.00% | 5 Cycles | ~ 2.0% | 95% → 82% |
Data synthesized from established heterogeneous catalysis benchmarks[1, 3, 5]. Magnetic nanoparticles show superior retention due to covalent tethering and non-abrasive magnetic recovery.
References
- Title: [RuCl2(p-cymene)]2 on Carbon: An Efficient, Selective, Reusable, and Environmentally Versatile Heterogeneous Catalyst. Source: Organic Chemistry Portal.
- Title: Regeneration and recycling of diiodo(p-cymene)ruthenium(II) dimer catalyst. Source: Benchchem.
- Title: Magnetically Recoverable Ruthenium Catalysts in Organic Synthesis. Source: PMC - NIH.
- Title: Reclaiming Ruthenium: A Comprehensive Review of Hydrometallurgical Strategies for Precious Metal Recovery. Source: MDPI.
- Title: Biomolecule-Mediated Generation of Ru Nanocatalyst for Sustainable Reduction of Nitrobenzene. Source: ACS Omega.
Validation & Comparative
Structural Validation of Chloro(p-cymene)[N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II): A Comparative NMR Guide
Executive Summary & Chemical Identity[1][2]
This guide details the structural validation of Chloro(p-cymene)[(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (often abbreviated as RuCl(p-cymene)(TsDPEN) ).
This "piano-stool" complex is the industry standard for Asymmetric Transfer Hydrogenation (ATH) of ketones and imines. While often generated in situ, the isolated, pre-formed complex offers superior reproducibility for GMP applications. This document provides the diagnostic NMR fingerprints required to distinguish the pure active pre-catalyst from free ligands, precursors, and decomposition products.
Chemical Structure & Nomenclature[1][3]
-
CAS Registry Number: 192139-92-7 (for the (R,R) isomer)[1][3]
-
Coordination Geometry: Pseudo-octahedral "piano-stool" configuration.
-
Active Ligands:
- -p-cymene (arene ligand)[4]
-
N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) – acting as a bidentate monoanionic ligand.
Comparative Analysis: Pre-formed vs. In-Situ Catalysts
In drug development, the choice between using a pre-formed isolated catalyst and generating it in situ (mixing
| Feature | Pre-Formed Isolated Catalyst (Recommended) | In-Situ Generation (Alternative) |
| Stoichiometry | Exact 1:1 Metal/Ligand ratio defined by crystal structure. | Often requires excess ligand (1.2–2.0 eq) to ensure full complexation. |
| Active Species | Single, well-defined species ready for activation. | Mixture of mono-ligated, bis-ligated, and unreacted dimer species. |
| Reproducibility | High. Critical for GMP and scale-up. | Variable. Sensitive to solvent quality, temperature, and mixing time. |
| Induction Period | Minimal. | Significant induction period required for complex formation. |
| NMR QC | Definitive. Purity can be assayed before reaction. | Ambiguous. Difficult to distinguish active species from equilibrium mixtures. |
Expert Insight: While in-situ generation is acceptable for early screening, the isolated complex is mandatory for process validation. The 1H NMR protocol below is the primary release test for this material.
1H NMR Characterization Profile
The coordination of Ruthenium to the p-cymene ring and the chiral diamine backbone induces significant chemical shifts and symmetry breaking.
Experimental Conditions
-
Solvent: Chloroform-d (
) -
Frequency: 400 MHz or higher recommended.
-
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or Residual
(7.26 ppm).
Diagnostic Peak Assignments (Table 1)
| Moiety | Proton Type | Multiplicity | Shift ( | Diagnostic Value |
| p-Cymene | Ar-H (Ring) | Multiplets/Doublets | 5.20 – 5.80 | CRITICAL. Shifts upfield from ~7.2 ppm (free cymene) to <6.0 ppm upon |
| p-Cymene | Isopropyl CH | Septet | 2.60 – 3.10 | Diagnostic for the cymene ligand environment. |
| p-Cymene | Methyl (Ar-CH3) | Singlet | 2.05 – 2.25 | Distinct singlet, integrates to 3H.[4] |
| p-Cymene | Isopropyl (CH3)2 | Doublets | 1.10 – 1.35 | Diastereotopic methyls often appear as two distinct doublets due to the chiral ligand. |
| TsDPEN | Backbone CH-CH | Doublets (AB System) | 3.60 – 4.50 | CRITICAL. The rigid chelation splits these protons. Free ligand shows a broader singlet/multiplet ~3.8 ppm. |
| TsDPEN | Tosyl Methyl | Singlet | 2.30 – 2.40 | Standard reference peak (3H). |
| TsDPEN | Amine NH | Broad Singlet | 6.00 – 9.00 | Variable position; confirms presence of the NH proton (absent in some deprotonated active species). |
| Hydride | Ru-H | Singlet | -6.0 to -10.0 | ABSENCE REQUIRED. A peak here indicates the active hydride species, implying premature reaction or decomposition. |
Structural Validation Logic
-
Symmetry Breaking: In the free
dimer, the cymene aromatic protons often appear as two doublets. In the chiral TsDPEN complex, the lack of symmetry renders all four aromatic protons of the cymene ring chemically non-equivalent (diastereotopic), often resulting in four distinct signals or complex multiplets in the 5.2–5.8 ppm region. -
Ligand Coordination: The backbone protons of TsDPEN (H-C-N) shift significantly upon binding. If you see a sharp singlet at ~3.8 ppm, you likely have free ligand contamination.
Quality Control Workflow
The following diagram illustrates the decision logic for validating the catalyst batch using NMR.
Figure 1: NMR-based Quality Control Decision Tree for Ru-TsDPEN Catalysts.
Standardized Experimental Protocol
To ensure data integrity (E-E-A-T), follow this protocol for characterizing the catalyst.
Step 1: Sample Preparation
-
Weigh 10–15 mg of the orange/red solid into a clean vial.
-
Add 0.6 mL of high-quality
(neutralized with basic alumina if the catalyst is acid-sensitive, though Ru-Cl species are generally robust). -
Note: Avoid using DMSO-
if possible, as DMSO can displace the cymene or coordinate to the Ru, changing the speciation.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (d1): Set to 2.0 seconds minimum. The aromatic protons of the coordinated cymene can have longer T1 times.
-
Scans: 16–32 scans are sufficient for this concentration.
-
Temperature: 298 K (25°C).
Step 3: Processing
-
Phasing: Careful manual phasing is required for the broad NH peak.
-
Integration: Normalize the Tosyl Methyl singlet (2.35 ppm) to 3.00 .
-
Verification:
-
Check that the Cymene Methyl singlet (~2.1 ppm) integrates to 3.0 .
-
Check that the Cymene Aromatic region (5.2–5.8 ppm) integrates to 4.0 .
-
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][6] Accounts of Chemical Research.
-
Haack, K. J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The Catalyst Precursor, Catalyst, and Intermediate in the RuII-Promoted Asymmetric Hydrogen Transfer between Alcohols and Ketones. Angewandte Chemie International Edition.
-
Blacker, A. J., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation... Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. Journal of the American Chemical Society.
-
Fulmer, G. R., et al. (2010).[7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[7][8] Organometallics.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor [scirp.org]
- 3. (R,R)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II), CAS No. 192139-92-7 - iChemical [ichemical.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
Technical Comparison Guide: Ru(II)(η⁶-p-cymene) Sulfonamide Complexes vs. Conventional Platinum Therapies
[1]
Executive Summary: The "Piano-Stool" Advantage
In the landscape of metallodrug development, Ruthenium(II) arene complexes have emerged as the primary alternative to platinum-based chemotherapeutics (e.g., Cisplatin, Carboplatin). While platinum drugs suffer from high systemic toxicity and acquired resistance, Ru(II) complexes utilizing the "piano-stool" geometry offer a tunable scaffold for targeted therapy.
This guide objectively compares RuCl(p-cymene) sulfonamide complexes against Cisplatin and Free Sulfonamide Ligands .[1] The analysis focuses on X-ray crystallographic stability, bond kinetics, and in vitro cytotoxicity (IC50), demonstrating how the structural rigidity of the Ru(II) center enhances bio-efficacy in cisplatin-resistant cell lines.
Structural Characterization: X-ray Crystallography Data
The defining feature of these complexes is the pseudo-octahedral "three-legged piano-stool" geometry.[2] The
Key Metric Parameters
The following data represents average values derived from single-crystal X-ray diffraction studies of N-coordinated sulfonamide/thiourea derivatives complexed with [Ru(p-cymene)Cl].
| Parameter | Ru(II)-Sulfonamide Complex | Cisplatin (Pt-Cl2) | Significance |
| Geometry | Pseudo-Octahedral (Piano-Stool) | Square Planar | Octahedral geometry prevents rapid axial attack, reducing off-target side reactions.[1] |
| Metal-Cl Bond | 2.40 – 2.43 Å | ~2.32 Å | The longer Ru-Cl bond facilitates controlled hydrolysis in low Cl⁻ environments (intracellular).[1] |
| Metal-N Bond | 2.08 – 2.16 Å | ~2.01 Å | Strong Ru-N coordination ensures the sulfonamide pharmacophore remains attached until the target site. |
| Metal-Centroid | 1.67 – 1.70 Å | N/A | The strong |
| Bite Angle | 76° – 83° | 90° | Constrained bite angle of the chelating ligand introduces ring strain that fine-tunes reactivity. |
Structural Visualization
The diagram below illustrates the coordination environment and the "Piano-Stool" topology.
Figure 1: Topology of the Ru(II) Piano-Stool Complex.[1][3][4][5] The labile Ru-Cl bond is the site of activation.
Performance Benchmarking: Cytotoxicity & Selectivity
The structural parameters above directly dictate biological performance. The Ru-Cl bond length (2.41 Å) allows for slower hydrolysis compared to Cisplatin, leading to lower systemic toxicity. Furthermore, the sulfonamide moiety often targets Carbonic Anhydrases (CA), providing a dual mechanism of action (DNA binding + Enzyme Inhibition).[1]
Comparative IC50 Data (µM)
Lower values indicate higher potency.[1]
| Cell Line | Ru(p-cymene) Sulfonamide | Cisplatin (Standard) | Free Ligand (Alternative) | Outcome |
| HeLa (Cervical) | 1.6 – 6.4 µM | 0.06 – 3.3 µM | >100 µM | Ru complex approaches Cisplatin potency; Ligand is inactive.[1] |
| A2780 (Ovarian) | 3.0 – 10.0 µM | 1.5 – 5.0 µM | >50 µM | Comparable potency in sensitive lines.[1] |
| A2780cis (Resistant) | 5.0 – 12.0 µM | >20.0 µM | >100 µM | Superior : Ru complex overcomes Platinum resistance.[1] |
| HEK293 (Healthy) | >50 µM | <10 µM | >100 µM | Selectivity : Ru complex is less toxic to healthy cells.[1] |
Key Insight: The "Resistance Factor" (RF) for Ru complexes is typically < 2.0, whereas Cisplatin often shows RF > 10 in resistant lines.[1] This validates the Ru(II) scaffold as a viable alternative for refractory cancers.[1]
Experimental Protocol: Synthesis & Crystallization
To reproduce the crystallographic data cited above, the following self-validating protocol is recommended. This workflow ensures high-purity single crystals suitable for X-ray diffraction.
Synthesis Workflow[1][6][7][8]
-
Precursor Preparation: Dissolve [Ru(p-cymene)Cl2]2 dimer (0.05 mmol) in dry Methanol or Dichloromethane (DCM).[1]
-
Ligand Addition: Add stoichiometric amount (1:2 ratio) of the Sulfonamide ligand (e.g., N-tosyl-1,2-diamine or sulfonyl-thiourea).[1]
-
Reaction: Stir at ambient temperature for 2–4 hours. Monitor color change (typically Red → Orange/Yellow).
-
Isolation: Precipitate with excess Hexane or Diethyl Ether. Filter and dry in vacuo.
Crystallization for X-ray Diffraction
Method: Slow Diffusion (Layering)[1]
Figure 2: Layering technique for growing X-ray quality crystals of Ru(II) complexes.
Validation Step:
-
Check 1H NMR : The aromatic protons of p-cymene should shift significantly upon coordination.
-
Check Elemental Analysis : Tolerance within 0.4% for C, H, N confirms purity before crystallization.
References
-
Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] . Molecules, 2022.[6]
-
The coordination chemistry and anticancer activity of organo-ruthenium(II) complexes with sulfonyl-substituted thiourea ligands . Dalton Transactions, 2014.
-
A New Piano-Stool Ruthenium(II) P-Cymene-Based Complex: Crystallographic Studies . Crystals, 2020.[4]
-
Ruthenium p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline-Based Ligands . Molecules, 2024. [1]
-
Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor . Journal of Medicinal Chemistry, 2022. [1]
Sources
- 1. digitum.um.es [digitum.um.es]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the cytotoxicity of dinuclear Ru(ii) p-cymene complexes appended N,N′-bis(4-substituted benzoyl)hydrazines: insights into the mechanism of apoptotic cell death - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. iris.cnr.it [iris.cnr.it]
Comparative Guide: RuCl(p-cymene) vs. RhCp* for Asymmetric Ketone Reduction
Executive Summary: The Strategic Verdict
In the landscape of Asymmetric Transfer Hydrogenation (ATH), the choice between RuCl(p-cymene) and RhCp (pentamethylcyclopentadienyl)* precursors is rarely a coin toss; it is a decision dictated by solvent constraints, reaction kinetics, and cost-efficiency.
-
Select RuCl(p-cymene) if your priority is cost-efficiency and your substrate is soluble in standard organic media (iPrOH or azeotropic HCOOH/TEA). It remains the industrial workhorse for standard aromatic ketones.
-
Select RhCp * if you require high turnover frequencies (TOF) in aqueous media or have substrates that benefit from the electron-rich environment imposed by the Cp* ligand. It is the superior choice for "green" chemistry applications where organic co-solvents must be minimized.
Mechanistic Underpinnings: Metal-Ligand Bifunctional Catalysis
To optimize these reactions, one must understand that both systems operate via a concerted outer-sphere mechanism . Unlike classical hydrogenation where the substrate binds to the metal, here the substrate interacts simultaneously with the metal-hydride and the ligand-proton.
The Electronic Differentiator
While the mechanism is topologically identical for both, the electronic properties of the spectator ligands drive the performance difference:
-
Ru-Arene: The p-cymene ring is a neutral
donor. It provides moderate electron density, sufficient for hydride transfer but susceptible to ligand exchange in highly competing solvents. -
Rh-Cp:* The Cp* (
-C Me ) ligand is anionic and strongly electron-donating. This increases the electron density at the Rh center, making the resulting Rh-H species more hydridic and often accelerating the rate-determining step (hydride transfer) specifically in aqueous formate conditions.
Visualization: The Catalytic Cycle
The following diagram illustrates the 16e⁻/18e⁻ cycle applicable to both metals (M = Ru or Rh).
Figure 1: The concerted metal-ligand bifunctional mechanism. The cycle toggles between a 16-electron amido complex and an 18-electron amine-hydride complex.
Comparative Performance Analysis
The following data synthesizes performance metrics across standard aromatic ketone substrates (e.g., acetophenone derivatives).
Table 1: Head-to-Head Comparison
| Feature | RuCl(p-cymene)[TsDPEN] | RhCp*[TsDPEN] |
| Primary Utility | Standard Organic Synthesis | Aqueous / Green Chemistry |
| Optimal Solvent | iPrOH or HCOOH/TEA (5:2) | Water (with HCOONa) |
| Reaction Rate (TOF) | Moderate (100–500 h⁻¹) | High (up to 1000+ h⁻¹ in water) |
| Enantioselectivity (ee) | Excellent (95–99%) | Excellent (95–99%) |
| Air/Moisture Tolerance | Moderate (Requires inert atm for best results) | High (Can often run open-to-air in water) |
| Cost Profile | Low/Medium | High (Rh is ~5-10x cost of Ru) |
| pH Sensitivity | Low (Buffered by TEA) | High (Strict window pH 5-10 required) |
Key Insight: The "Water Effect"
Historically, water was considered a poison for organometallic catalysts. However, RhCp * complexes exhibit a unique acceleration in water. The hydrophobic pocket created by the Cp* and TsDPEN phenyl rings forces the hydrophobic ketone substrate close to the metal center (hydrophobic effect), while the water medium stabilizes the ionic transition states. Ru-arene complexes can work in water but often require surfactants or suffer from slower rates compared to their Rh counterparts [1, 2].
Experimental Protocols
These protocols are designed to be self-validating. If the color changes described do not occur, abort and check reagent purity.
Protocol A: Ru-Catalyzed ATH in Organic Media
Best for: Cost-sensitive scale-up of lipophilic substrates.
-
Pre-catalyst Formation: In a Schlenk flask, mix [RuCl2(p-cymene)]2 (0.005 equiv) and (S,S)-TsDPEN (0.012 equiv) in isopropanol. Heat at 80°C for 1 hour.
-
Validation: Solution should turn deep orange/red.
-
-
Base Activation: Cool to RT. Add KOH or t-BuOK (0.02 equiv). Stir for 15 mins.
-
Validation: Color may shift to purple (formation of the 16e⁻ amido species).
-
-
Reduction: Add ketone substrate (1.0 equiv) diluted in iPrOH. Stir at RT.
-
Quench: Monitor via HPLC. Quench with dilute HCl when conversion >98%.
Protocol B: Rh-Catalyzed ATH in Water
Best for: Fast kinetics and environmental compliance.
-
In-Situ Mixing: In an open vessel (no Schlenk line needed), charge [RhCp*Cl2]2 (0.005 equiv) and (S,S)-TsDPEN (0.012 equiv).
-
Aqueous Phase: Add degassed water containing HCOONa (5.0 equiv).
-
Reaction: Add ketone. Heat to 40°C.
-
Observation: The reaction is often heterogeneous (emulsion). Vigorous stirring is mandatory to maximize surface area.
-
-
Workup: Extract with EtOAc. The catalyst remains in the aqueous phase (though recycling requires care due to gradual decomposition).
Workflow Decision Tree
Figure 2: Decision logic for catalyst selection based on solvent and substrate constraints.
Troubleshooting & Optimization
The "Induction Period" in Water
Observation: When using RhCp* in water, you may see a lag of 15-30 minutes before conversion spikes. Cause: Formation of the active hydride species from the formate takes time at neutral pH. Fix: Pre-stir the catalyst and formate in water for 30 minutes at 40°C before adding the ketone. This eliminates the induction period [2].[3]
pH Drift
Observation: Reaction starts fast but stalls at 50% conversion. Cause: Decomposition of formate produces CO₂, which can alter pH. Fix: Use a buffer or add a slight excess of base (NaOH) to maintain pH ~7-8. Do not exceed pH 9, as base-catalyzed racemization of the product alcohol can occur [3].
Catalyst Poisoning
Observation: Ru catalyst turns black/precipitates. Cause: Ruthenium colloids forming due to lack of stabilizing ligands or overheating. Fix: Ensure the TsDPEN ligand is in slight excess (1.2:1 relative to metal) to prevent metal aggregation.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][4][5][6] Accounts of Chemical Research.
-
Wu, X., Li, X., Hems, W., King, F., & Xiao, J. (2004). Aqueous Asymmetric Transfer Hydrogenation of Ketones: A Greener and More Efficient Process.[5] Organic & Biomolecular Chemistry.
-
Wu, X., Liu, J., Li, X., Zanotti-Gerosa, A., Hancock, F., Vinci, D., Ruan, J., & Xiao, J. (2006). On the Origin of the High Enantioselectivity in the Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones in Water. Angewandte Chemie International Edition.
-
Blacker, A. J. (2018). Cp*Rh-TsDPEN: A Robust Catalyst for Aqueous Transfer Hydrogenation. Encyclopedia of Reagents for Organic Synthesis.
Sources
- 1. kanto.co.jp [kanto.co.jp]
- 2. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
Validating Optical Purity in Ru-Catalyzed Hydrogenation: A Comparative Analytical Guide
Executive Summary
In the synthesis of chiral pharmaceutical intermediates, Ruthenium-catalyzed asymmetric hydrogenation (e.g., Noyori-Ikariya transfer hydrogenation) is a cornerstone technology. However, the synthesis is only as valuable as the validation of its optical purity.
This guide moves beyond basic textbook definitions to address the practical reality of validating enantiomeric excess (ee). We compare the industry "Gold Standard" (Chiral HPLC/SFC) against strategic alternatives (NMR derivatization) and highlight the critical, often overlooked role of catalyst removal in analytical accuracy.
Part 1: The Analytical Landscape
Choosing the right validation method requires balancing sensitivity, throughput, and the physical properties of your substrate.
Comparative Performance Matrix
| Feature | Chiral HPLC/SFC (The Gold Standard) | NMR with Derivatization (Mosher's Method) | Chiral GC | Polarimetry (Optical Rotation) |
| Primary Mechanism | Physical separation on Chiral Stationary Phase (CSP) | Diastereomeric chemical shift differences ( | Volatility-based separation on chiral phase | Interaction with polarized light |
| Precision/LOD | High (>99.9% ee resolvable) | Moderate (~98% ee limit; integration errors) | High (for volatiles) | Low (highly susceptible to impurities) |
| Sample Requirement | Microgram scale | Milligram scale (destructive) | Microgram scale | Gram scale (non-destructive) |
| Throughput | High (automated injection) | Low (requires chemical step) | High | High |
| Blind Spots | Requires racemic standard for peak ID | Requires pure derivatizing agent | Thermal instability | Fails to identify absolute configuration without known specific rotation |
| Verdict | Preferred for QC & Process | Preferred for R&D/Config. Assignment | Preferred for Volatiles | Obsolete for ee determination |
Part 2: The Gold Standard Protocol (Chiral HPLC)
As an application scientist, I cannot stress this enough: You cannot validate an asymmetric reaction without first validating your analytical method. The most common failure mode in ee determination is the misidentification of peaks due to the lack of a racemic standard.
The Self-Validating Workflow
To ensure trustworthiness, every chiral HPLC method must follow this logic flow:
Figure 1: The "Self-Validating" Analytical Workflow. Note that the generation of a racemic standard via an achiral reduction (e.g., NaBH4) is non-negotiable for establishing retention times.
Protocol: Chiral HPLC for Ru-Hydrogenation Products
Context: Analysis of 1-phenylethanol derivatives (typical Noyori products).
-
Racemic Standard Generation (The Control):
-
Dissolve 10 mg of the corresponding ketone in MeOH.
-
Add excess NaBH4 (achiral reductant). Stir 15 min.
-
Quench with 1N HCl, extract with hexane.
-
Why: This guarantees a 50:50 mixture of enantiomers to define
and .
-
-
Sample Preparation (The Ru-Cleanup):
-
Critical Step: Ru-catalysts are UV-active and can broaden peaks or damage columns.
-
Pass the crude reaction mixture through a short pad of silica gel or Celite using 10% EtOAc/Hexane.
-
Evaporate and reconstitute in the HPLC mobile phase (e.g., 90:10 Hexane:IPA).
-
-
Column Screening:
-
Start with Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).
-
Mobile Phase: Hexane/Isopropanol (90:10 to 99:1) is standard for alcohols.
-
Flow rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 210 nm (or
of the aromatic ring).
-
Part 3: The Strategic Alternative (NMR Mosher Method)
When you lack a chiral column or need to determine absolute configuration (R vs S) without a reference standard, NMR derivatization using Mosher's Acid (MTPA) is the scientifically sound choice.
The Mechanism
Mosher's acid chloride (MTPA-Cl) reacts with the chiral alcohol to form diastereomeric esters. Because diastereomers have different physical properties, their NMR signals (especially
Figure 2: Logic flow for Mosher Ester analysis.[1][2] The formation of diastereomers creates anisochronous NMR signals allowing for integration and configuration assignment.
Experimental Protocol: Mosher Esterification
-
Reaction: In a clean NMR tube or small vial, mix:
-
5-10 mg Chiral Alcohol (product).
-
15 mg (R)-(-)-
-Methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). -
0.5 mL Pyridine-
(acts as solvent and base). -
Optional: A crystal of DMAP to accelerate reaction.
-
-
Incubation: Shake for 10-15 minutes. Ensure complete conversion (monitor by TLC if needed).
-
Analysis:
-
Run
NMR. Focus on the methoxy signal of the MTPA group or the carbinol proton of the alcohol. -
Run
NMR. This is often superior due to the singlet nature of the group, preventing peak overlap.
-
-
Calculation:
-
Integrate the two diastereomeric peaks.
-
Part 4: Critical Troubleshooting (The Ru-Factor)
Ruthenium residues are notorious for interfering with analytical precision. In "Publish Comparison" standards, neglecting this step invalidates the data.
The Problem: Paramagnetic Broadening & Column Poisoning
Many Ru(II) precursors are paramagnetic or catalytically active.
-
NMR: Residual Ru causes line broadening, making accurate integration of diastereomers impossible.
-
HPLC: Ru complexes can bind irreversibly to the expensive Chiral Stationary Phase (CSP), altering resolution over time.
The Solution: Scavenging Protocol
Before any analytical validation, subject the crude product to one of the following:
-
Silica Filtration: As described in Part 2.
-
Thiourea/Cysteine Wash: Wash the organic layer with 5% aqueous cysteine or thiourea. These ligands bind Ru tightly, pulling it into the aqueous phase.
Part 5: Data Simulation & Case Study
To illustrate the difference in fidelity, consider the asymmetric transfer hydrogenation of Acetophenone to 1-Phenylethanol .
Scenario: A researcher obtains a crude product and analyzes it using three methods.
| Method | Result | Interpretation |
| Polarimetry ( | Calc: 94.4% ee. Risk: Impurities (solvent, Ru-residue) may have optical rotation, skewing the result. Highly unreliable for precise ee. | |
| NMR (Mosher) | Integration ratio 96.5 : 3.5 | Calc: 93.0% ee. Risk: Baseline noise and satellite peaks can affect integration accuracy. |
| Chiral HPLC | Peak 1 ( | Calc: 92.4% ee. Verdict: The most accurate result. It separates impurities (Peak 3, 4) from the enantiomers, whereas Polarimetry lumped them all together. |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research.
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Diastereomeric Esters. Journal of the American Chemical Society.[4]
-
BenchChem. (2025).[1][5][6] Troubleshooting Guide for the Synthesis of Chiral Alcohols. BenchChem Application Notes.
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research.
-
Ahn, Y. M., Yang, K., & Georg, G. I. (2001).[7] A Convenient Method for the Efficient Removal of Ruthenium Byproducts.[7][8][9] Organic Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. individual.utoronto.ca [individual.utoronto.ca]
- 3. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: IR Spectroscopy Analysis of Chloro(p-cymene)N-(p-toluenesulfonyl) Ruthenium(II) Complexes
Executive Summary
This guide provides a technical analysis of Chloro(p-cymene)N-(p-toluenesulfonyl) ruthenium complexes, specifically focusing on the vibrational spectroscopic signatures that differentiate the free ligand from the coordinated metal complex. These complexes, exemplified by the Noyori-Ikariya catalysts (e.g., RuCl(p-cymene)(TsDPEN)), are pivotal in asymmetric transfer hydrogenation (ATH).
For researchers and drug development professionals, accurate IR characterization is critical for validating catalyst integrity, monitoring ligand coordination, and ensuring the formation of the active 16-electron or stable 18-electron species. This document outlines the specific spectral shifts, experimental protocols, and structural insights required for rigorous quality control.
Technical Deep Dive: Spectral Signatures & Causality
The formation of the ruthenium complex involves the coordination of the p-cymene arene and the N-(p-toluenesulfonyl) ligand (often a diamine like TsDPEN) to the Ru(II) center. This coordination induces distinct electronic and geometric changes observable via IR spectroscopy.
The Coordination Event
In the synthesis of the active catalyst, the sulfonamide nitrogen is typically deprotonated to form a monoanionic ligand, while the amine nitrogen coordinates as a neutral donor. This creates a "piano-stool" geometry.[1][2]
-
Free Ligand State: Contains a sulfonamide N-H bond and a free amine
group. -
Complexed State: The sulfonamide N-H bond is cleaved (in the neutral amido complex) or significantly acidified. The
group electron density redistributes due to the N-Ru bond.
Key Vibrational Markers
| Functional Group | Vibration Mode | Free Ligand ( | Ru-Complex ( | Mechanistic Insight |
| Sulfonamide N-H | Stretching ( | 3200 – 3350 (Sharp) | Disappears or Broadens | Indicates deprotonation and formation of the covalent Ru-N bond. |
| Amine N-H | Stretching ( | 3300 – 3400 (Doublet) | 3100 – 3250 (Shifted) | Coordination to Ru reduces bond order and engages H-bonding networks. |
| Sulfonyl ( | Asymmetric Stretch ( | 1320 – 1340 | 1280 – 1310 (Red Shift) | Electron density withdrawal by Ru-N bond weakens S=O character. |
| Sulfonyl ( | Symmetric Stretch ( | 1150 – 1170 | 1130 – 1150 (Red Shift) | Consistent with N-coordination reducing S-N bond polarity. |
| Ru-Cl | Stretching ( | N/A | 280 – 300 | Diagnostic far-IR band confirming the presence of the chloride ligand. |
| Ru-N | Stretching ( | N/A | 450 – 500 | Direct evidence of chelation; often weak/medium intensity.[3] |
| p-Cymene | C-H Aromatic | > 3000 | > 3000 (Unchanged) | The |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity, follow this step-by-step protocol. This workflow is designed to minimize moisture interference, which can hydrolyze the Ru-Cl bond.
Sample Preparation
Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent halide exchange or hygroscopic water absorption.
-
Isolation: Ensure the complex is precipitated (typically from methanol/ether) and dried under high vacuum (10
mbar) for at least 4 hours to remove lattice solvents. -
Environment: Perform analysis in a low-humidity environment (<30% RH) or purge the FTIR bench with dry nitrogen.
-
Background: Collect a background spectrum of the clean ATR crystal (Diamond or ZnSe) immediately before sample application.
Data Acquisition Parameters
-
Range: 4000 – 250
(Mid-IR + Far-IR). Note: Standard ATR cuts off at 400-600 . To see Ru-Cl, a Far-IR beamsplitter and CsI or Polyethylene detector are required. If unavailable, focus on the fingerprint region (1800-600 ). -
Resolution: 2
or 4 . -
Scans: Minimum 64 scans to improve Signal-to-Noise ratio.
Validation Steps
-
Step 1 (Ligand Check): Confirm the disappearance of the sharp sulfonamide
peak at ~3250 . If present, the reaction is incomplete or the complex is protonated (cationic species). -
Step 2 (Oxidation State): Check the
asymmetric stretch. A shift of >20 relative to the free ligand confirms N-coordination.[3] -
Step 3 (Purity): Absence of broad O-H bands (3400-3600
) confirms the sample is dry and not a hydrate/solvate.
Visualization of Analytical Logic
Structural Transformation & Spectral Response
The following diagram illustrates the chemical transformation and the corresponding spectral shifts monitored during analysis.
Caption: Logical flow of spectral changes. Red nodes indicate features that disappear or shift significantly; Green nodes indicate new diagnostic bands appearing upon complexation.
Analytical Workflow
This workflow ensures consistent data quality for comparative analysis.
Caption: Decision tree for validating catalyst quality via IR spectroscopy.
References
-
Synthesis and Characterization of New Ruthenium (II) Complexes . Molecules, 2022.[4][5] Link
-
Comparison of IR Spectra of Ligand and Complexes . ResearchGate, 2012. Link
-
Vibrational Spectra of Ruthenium-Tris-Bipyridine Dication . Journal of Physical Chemistry, 2020. Link
-
Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III) . International Journal of Molecular Sciences, 2021.[6] Link
-
p-Cymene IR Spectrum Reference . NIST Chemistry WebBook.[7] Link
Sources
- 1. Exploring the cytotoxicity of dinuclear Ru(ii) p-cymene complexes appended N,N′-bis(4-substituted benzoyl)hydrazines: insights into the mechanism of apoptotic cell death - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An Infrared Study of Gas-Phase Metal Nitrosyl Ion–Molecule Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p-Cymene [webbook.nist.gov]
Benchmarking Efficiency: A Comparative Guide to Turnover Frequency (TOF) in Ruthenium ATH Catalysts
Topic: Turnover frequency (TOF) comparison of ruthenium ATH catalysts Content Type: Publish Comparison Guides
Executive Summary In pharmaceutical process development, the efficiency of Asymmetric Transfer Hydrogenation (ATH) is often the bottleneck between a viable route and a costly failure. While enantioselectivity (ee) is the primary metric for quality, Turnover Frequency (TOF) is the definitive metric for process intensity and scalability. This guide objectively compares the TOF performance of classical Noyori-type ruthenium catalysts against next-generation tethered and cyclometalated systems. It provides actionable experimental protocols and mechanistic insights to maximize catalyst performance.
Mechanistic Foundation: The Speed Limit of ATH
To optimize TOF, one must understand the "speed limit" imposed by the mechanism. Ruthenium-catalyzed ATH proceeds via a metal-ligand bifunctional mechanism . Unlike classical hydrogenation where the metal binds the substrate, here the substrate interacts with the outer sphere of the complex.
The rate-determining step (RDS) is typically the concerted transfer of the hydridic hydrogen (from Ru) and the protic hydrogen (from the amine ligand) to the ketone.
Visualization: Bifunctional Catalytic Cycle
The following diagram illustrates the concerted transition state that defines the TOF.
Comparative Analysis: TOF & Performance Metrics
The landscape of Ru-ATH catalysts has evolved from the classical "Noyori" systems to highly engineered "Tethered" and "Cyclometalated" complexes. The table below benchmarks their performance using Acetophenone reduction as the standard reference.
Table 1: Comparative Performance Matrix
| Catalyst Class | Representative Complex | Typical TOF (h⁻¹) | Max TON | Key Characteristic |
| Classical Noyori | RuCl(p-cymene)(TsDPEN) | 200 - 500 | 1,000 - 2,000 | Baseline Standard. Robust, commercially available, but kinetically slower due to ligand dissociation risks. |
| Tethered Ru | Ru-Tethered-TsDPEN (Wills) | Up to 550,000 | > 10,000 | High Stability. The tether prevents arene dissociation, allowing the catalyst to survive high rates without decomposing. |
| Cyclometalated | Ru(CNN)(dppb) (Baratta) | 10,000 - 30,000 | 5,000+ | Fast Activation. Extremely rapid hydride transfer, particularly effective in isopropanol (iPrOH). |
| Dendritic/Immobilized | Ru-FTsDPEN | 50 - 200 | High (Recycle) | Recyclability. Lower TOF due to diffusion limits, but high lifetime TON via reuse (up to 26 cycles). |
Technical Insight: Why Tethered Catalysts are Faster
Classical RuCl(p-cymene)(TsDPEN) catalysts suffer from a specific deactivation pathway: the dissociation of the p-cymene arene ligand under dilute conditions or extended reaction times.
-
The Fix: Tethered catalysts covalently link the arene to the diamine ligand. This "locks" the geometry, preventing arene loss.
-
The Result: Because the catalyst is more stable, you can run the reaction at higher temperatures or lower loadings (higher S/C ratio) without the catalyst "dying," effectively unlocking massive TOF values (up to 5.5 x 10⁵ h⁻¹).
Experimental Protocol: High-TOF Workflow
To achieve the TOF values listed above, the chemical environment must be rigorously controlled. The following protocol uses the Formic Acid/Triethylamine (FA/TEA) azeotrope, which provides a faster and irreversible driving force compared to isopropanol.
Reagents & Preparation[1][2][3][4][5][6][7][8]
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (or Tethered equivalent).
-
H-Donor: Formic Acid/Triethylamine azeotrope (5:2 molar ratio). Crucial: Prepare fresh or distill.
-
Solvent: Dichloromethane (DCM) or neat (if liquid substrate).
-
Substrate: Acetophenone (purified/distilled).
Step-by-Step Methodology
-
Azeotrope Preparation (The Critical Variable):
-
Cool Triethylamine (TEA, 2.0 equiv) to 0°C.
-
Slowly add Formic Acid (FA, 5.0 equiv) dropwise with vigorous stirring (Exothermic!).
-
Validation: Distill the mixture at 25-30 mmHg. Collect the fraction boiling at ~90°C. This ensures the precise 5:2 complex, which maximizes the rate.
-
-
Catalyst Loading:
-
In a glovebox or under Ar, dissolve the catalyst in minimal DCM.
-
Target S/C ratio: 1000:1 for standard runs, 10,000:1 for high-TOF stress tests.
-
-
Reaction Initiation:
-
Add substrate to the FA/TEA mixture.
-
Inject catalyst solution rapidly.
-
Temperature: Maintain 28°C. (Going >40°C increases rate but risks enantioselectivity erosion for non-tethered catalysts).
-
-
Monitoring:
-
Sample at t=5, 15, 30, and 60 minutes.
-
Quench aliquots immediately in EtOAc/Water.
-
Analyze via Chiral GC (e.g., CP-Chirasil-Dex CB column).
-
Visualization: Validated Workflow
This workflow emphasizes the critical checkpoints often missed in literature.
Factors Influencing TOF (Troubleshooting)
If your observed TOF is significantly lower than the benchmark, investigate these parameters:
-
Substrate Electronics:
-
Electron-Deficient Ketones: Reduce faster (Higher TOF). The carbonyl carbon is more electrophilic, facilitating hydride attack.
-
Electron-Rich Ketones: Reduce slower. May require higher temperatures or tethered catalysts.
-
-
Hydrogen Donor:
-
FA/TEA: Kinetic control. Faster rates, irreversible (CO2 gas release drives equilibrium).
-
Isopropanol (iPrOH): Thermodynamic control.[1] Slower, reversible. Requires dilute conditions to push equilibrium.
-
-
Base Concentration:
-
For RuCl(p-cymene)(TsDPEN), a base (KOH or TEA) is required to generate the active 16e- species. Insufficient base leads to an induction period (lag phase), artificially lowering the calculated TOF.
-
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3] Accounts of Chemical Research.
-
Palmer, M., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds.[4] Tetrahedron: Asymmetry.
-
Matharu, D. S., et al. (2005). A New Class of "Tethered" Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenation Reactions.[5][2][4] Organic Letters.
-
Baratta, W., et al. (2005).[1] Fast transfer hydrogenation using a highly active orthometalated heterocyclic carbene ruthenium catalyst.[1] Journal of Organometallic Chemistry.
-
Toubiana, J., et al. (2014).[6] The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor. Modern Research in Catalysis.
Sources
- 1. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kanto.co.jp [kanto.co.jp]
- 3. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor [scirp.org]
Safety Operating Guide
Operational Safety and Disposal Protocol: Chloro(p-cymene) Ruthenium(II) N-Tosyl Complexes
Part 1: Executive Summary & Chemical Identification[1]
Target Compound: Chloro(p-cymene)[N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) Common Aliases: RuCl(p-cymene)(TsDPEN), Noyori-type Transfer Hydrogenation Catalyst. CAS No: 192139-90-5 (S,S form), 192139-92-7 (R,R form).
Critical Safety Alert: Unlike simple inorganic salts, this organometallic complex carries specific Reproductive Toxicity (H361) and Specific Target Organ Toxicity (H371) risks [1]. It is not merely "heavy metal waste"; it is a bioactive organometallic agent that must be deactivated before final disposal.
This guide replaces generic "call EHS" advice with a bench-level protocol for neutralizing catalytic activity and segregating waste streams to prevent downstream environmental contamination or incinerator compliance issues.
Part 2: Immediate Safety Profile (HSE)
| Hazard Category | Classification | Critical Action |
| Health | Repr. 2 (H361) ; STOT SE 2 (H371) | Strict Double-Gloving (Nitrile). Use in fume hood only. Avoid all dust inhalation.[1] |
| Reactivity | Stable solid; Active Hydride Intermediate | Avoid strong oxidizers. In solution with formate/alcohol, generates active Ru-Hydride species. |
| Physical | Orange/Brown Solid | Hygroscopic. Store under inert gas (Ar/N2) to maintain catalytic efficacy, though air stable for short periods. |
Emergency Response:
-
Eye Contact: Rinse cautiously for 15 mins. Remove contact lenses.[2][3][4]
-
Skin Contact: Wash with soap and water.[1][2] If rash occurs, seek medical advice (sensitizer potential).[4]
-
Spill (Solid): Do not dry sweep. Dampen with inert oil or water to suppress dust, then scoop into a hazardous waste container.
Part 3: Deactivation and Quenching Protocol
Researchers often discard active reaction mixtures directly into waste drums. This is unsafe. Transfer hydrogenation mixtures often contain residual hydride sources (formic acid/TEA or isopropanol/base) and active Ru-H species.
The "Self-Validating" Quench Method: Before disposal, the catalytic cycle must be broken, and the hydride potential eliminated.[5]
Scenario A: Solid Catalyst (Expired/Spilled)
-
Status: Pre-catalyst (Ru-Cl species).[5]
-
Protocol: No chemical quench required.[5]
-
Action: Double-bag in polyethylene. Label as "Solid Heavy Metal Waste (Ruthenium)."[5]
Scenario B: Reaction Mixture (Liquid)
-
Status: Active Catalytic Cycle (Contains Ru-H, Formate/Isopropoxide).[5]
-
Protocol:
-
Stop the Cycle: Dilute the reaction mixture with Acetone or Ethyl Acetate (breaks the coordination equilibrium).[5]
-
Neutralize:
-
If using Formic Acid/TEA: Slowly add 1M NaOH until pH ~7. Caution: Exothermic.
-
If using iPrOH/KOH: Slowly add 1M HCl until pH ~7.[5]
-
-
Precipitation (Optional but Recommended): For high-concentration runs (>10g scale), add thiourea or a metal scavenger (e.g., SiliaMetS®) to bind the Ruthenium, then filter. This allows the filtrate to go to "Organic Waste" and the solid to "Solid Metal Waste" (Cost saving).
-
Part 4: Disposal Workflow & Waste Segregation[1]
The following diagram outlines the decision logic for disposing of these materials.
Figure 1: Decision tree for the segregation and treatment of Ruthenium-contaminated waste streams.
Part 5: Regulatory & Compliance (RCRA/EPA Context)
While Ruthenium is not one of the "RCRA 8" metals (As, Ba, Cd, Cr, Pb, Hg, Se, Ag), it is strictly regulated under general "Heavy Metal" provisions in most jurisdictions due to aquatic toxicity [2].[5]
Waste Labeling Requirements:
-
Primary Constituent: Organic Solvent (e.g., Dichloromethane, Isopropanol).[5]
-
Hazard Codes:
-
Container: High-density polyethylene (HDPE) or Glass. Do not use metal cans (corrosion risk from residual chlorides/tosylates).
Incineration Note: The ultimate disposal method for this waste is Fuel Blending/Incineration .[5] The facility must be equipped with scrubbers to handle Sulfur (from the Tosyl group) and Nitrogen oxides (NOx) [3].
Part 6: References
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. testing.chemscene.com [testing.chemscene.com]
- 6. Ruthenium(ii) p-cymene complexes of a benzimidazole-based ligand capable of VEGFR2 inhibition: hydrolysis, reactivity and cytotoxicity studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safe Handling Protocol: Chloro(p-cymene)[(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II)
[1][2]
Common Name: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori Transfer Hydrogenation Catalyst) CAS Number: 192139-92-7 (R,R-isomer) / 192139-90-5 (S,S-isomer) Content Type: Operational Safety & Logistics Guide[1]
Executive Safety & Stability Summary
Signal Word: WARNING Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]
As a Senior Application Scientist, I must emphasize that while the acute toxicity of this Ruthenium complex is moderate compared to pyrophoric organometallics, the operational risk is twofold :
-
Personnel Safety: The complex is a respiratory and ocular irritant. Furthermore, it is almost exclusively used in conjunction with Dichloromethane (DCM) or Methanol , solvents that carry significant permeation and toxicity risks.[1]
-
Catalytic Integrity: This complex is hydroscopic and sensitive to trace contaminants. "Protective equipment" in this context is bidirectional—it protects the operator from the chemical, and the chemical from the operator's skin oils and ambient moisture.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for maintaining both safety and experimental reproducibility.
| PPE Category | Standard Protocol (Solid Handling) | Advanced Protocol (Solution/Reaction) | Scientific Rationale |
| Ocular | Safety Glasses with Side Shields (ANSI Z87.[1]1) | Chemical Splash Goggles | Crystalline powder can generate static-driven dust; solutions in DCM pose splash risks that bypass standard glasses.[1] |
| Hand Protection | Double Nitrile (4 mil inner / 5 mil outer) | Laminate (Silver Shield) or Double Nitrile (changed every 15 min) | Crucial: Standard nitrile degrades rapidly (<2 min) in DCM.[1] If dissolving catalyst in DCM, nitrile offers splash protection only. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Fume Hood + N95 (if outside hood) | Ruthenium acts as a sensitizer in some contexts; inhalation of fine dust must be prevented.[1] |
| Body | Cotton Lab Coat (Buttoned), Long Pants | Chemical Resistant Apron (if >100mL solvent) | Prevents migration of heavy metal dust to personal clothing and home environments.[1] |
| Static Control | Antistatic Wrist Strap (Recommended) | Grounded Weighing Spatula | Dry Ru-complexes are static-prone; static discharge can scatter expensive catalyst ($100+/gram).[1] |
Operational Workflow: The "Safe Handling Lifecycle"
This protocol integrates safety with yield optimization. The most common cause of "dead catalyst" is improper retrieval from storage, not the reaction itself.
Phase 1: Storage Retrieval (The Warm-Up)[2]
-
Status: The catalyst is stored at 2–8°C.
-
Protocol: Remove the container from the refrigerator and place it in a desiccator or on the benchtop for 30 minutes before opening.
-
Why? Opening a cold glass vial in humid lab air causes immediate condensation inside the vial. This hydrolysis deactivates the Ru-N bond, killing catalytic activity before you even weigh it.[1]
Phase 2: Weighing & Transfer[2]
-
Environment: Weigh inside a fume hood or a localized powder containment hood.
-
Static Management: Use an ionizing air blower or an anti-static gun on the spatula and weighing boat.
-
Technique: Avoid using metal spatulas if possible; use antistatic plastic or glass to prevent metal-on-metal abrasion which can introduce iron contaminants (detrimental to asymmetric catalysis).[1]
Phase 3: Reaction Setup (Solvent Safety)[2]
-
The Solvent Factor: Most transfer hydrogenations use a Formic Acid/Triethylamine (TEAF) mixture or Isopropanol.[1]
-
Warning: If using TEAF, ensure the fume hood sash is low. TEAF fumes are potent lachrymators (tear-inducing).[1]
-
-
Inert Atmosphere: While Ru-TsDPEN is air-stable as a solid, the active hydride species formed during reaction is air-sensitive.[1] Purge reaction vessels with Nitrogen or Argon for 15 minutes prior to catalyst addition.
Emergency Response & Decontamination
Exposure Scenarios[2][3][4]
-
Ocular Contact: Rinse immediately for 15 minutes.[2][3][4] Ruthenium salts can stain the cornea; seek ophthalmological evaluation even if pain subsides.[1]
-
Skin Contact: Wash with soap and water.[2][4][5] Do not use alcohol to wash skin, as this increases the permeability of the skin to the metal complex.
-
Inhalation: Move to fresh air. If wheezing occurs, medical attention is required (potential sensitization).[1]
Spill Cleanup (Solid)[2]
-
Isolate: Mark the area.[6]
-
Dampen: Cover the powder with a paper towel dampened with water (not solvent) to prevent dust dispersal.
-
Collect: Scoop into a dedicated "Heavy Metal Waste" container.
-
Decontaminate: Wipe surface with a 10% thiourea solution (if available) or soapy water to remove orange staining.[1]
Disposal Protocol
Never dispose of Ruthenium catalysts in general trash or standard organic waste.
-
Segregation: Create a specific waste stream labeled "Heavy Metal Waste - Ruthenium" .[1]
-
Solvent Waste: If dissolved in DCM, the waste must go to "Halogenated Organic Waste" . If dissolved in MeOH/Isopropanol, it goes to "Non-Halogenated Organic Waste" .
-
Container Rinsing: Rinse empty catalyst vials with Methanol three times; collect rinsate in the heavy metal waste. Deface the label before recycling the glass.
Visualized Workflow (Graphviz)[2]
The following diagram outlines the critical decision points in the handling lifecycle to prevent catalyst deactivation and personnel exposure.
Caption: Operational lifecycle for Ru-TsDPEN catalysts, emphasizing the critical acclimatization step to prevent hydrolysis and the segregation of heavy metal waste.
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: RuCl(p-cymene)[(R,R)-Ts-DPEN]. Retrieved from [1]
-
Thermo Fisher Scientific. (2024).[2] Ruthenium Complex Handling Guidelines. Retrieved from [1]
-
Duke University OESO. (2024). Chemical Safety Guidelines: Dichloromethane & Glove Compatibility. Retrieved from
-
Guide Gloves. (2024). Chemical Resistance Guide for Chlorinated Solvents. Retrieved from
Sources
- 1. (R,R)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II), CAS No. 192139-92-7 - iChemical [ichemical.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. heraeus-precious-metals.com [heraeus-precious-metals.com]
- 5. geneseo.edu [geneseo.edu]
- 6. safety.duke.edu [safety.duke.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
